Product packaging for 2,7-Dimethoxy-1,5-naphthyridine(Cat. No.:CAS No. 1003944-36-2)

2,7-Dimethoxy-1,5-naphthyridine

Cat. No.: B3044758
CAS No.: 1003944-36-2
M. Wt: 190.20
InChI Key: RYQMVLSBVFPJHP-UHFFFAOYSA-N
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Description

2,7-Dimethoxy-1,5-naphthyridine is a high-purity chemical reagent with the molecular formula C10H10N2O2, offered as a building block for advanced research and development . It belongs to the 1,5-naphthyridine family of heterocyclic compounds, which are diazanaphthalenes consisting of a fused system of two pyridine rings . This scaffold is of significant importance in medicinal chemistry, as 1,5-naphthyridine derivatives exhibit a broad spectrum of pharmacological activities, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties . Researchers are exploring its potential applications in developing therapies for cardiovascular, central nervous system, and hormonal diseases . Beyond medicinal applications, the 1,5-naphthyridine core has found utility in materials science, serving as a ligand in analytical chemistry, a hydrogen acceptor, and a component in organic light-emitting diodes (OLEDs), sensors, semiconductors, and solar cells . The methoxy substituents at the 2 and 7 positions influence the compound's electronic properties and provide a handle for further synthetic modification via cross-coupling and other functionalization reactions . This product is intended for research purposes as a key synthetic intermediate in organic synthesis, drug discovery, and materials development. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B3044758 2,7-Dimethoxy-1,5-naphthyridine CAS No. 1003944-36-2

Properties

CAS No.

1003944-36-2

Molecular Formula

C10H10N2O2

Molecular Weight

190.20

IUPAC Name

2,7-dimethoxy-1,5-naphthyridine

InChI

InChI=1S/C10H10N2O2/c1-13-7-5-9-8(11-6-7)3-4-10(12-9)14-2/h3-6H,1-2H3

InChI Key

RYQMVLSBVFPJHP-UHFFFAOYSA-N

SMILES

COC1=NC2=C(C=C1)N=CC(=C2)OC

Canonical SMILES

COC1=NC2=C(C=C1)N=CC(=C2)OC

Other CAS No.

1003944-36-2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,7-Dimethoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2,7-dimethoxy-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the core synthetic strategies, experimental protocols, and characterization data, presented in a format designed for clarity and practical application in a research and development setting.

Introduction

The 1,5-naphthyridine scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities. The introduction of methoxy groups at the 2 and 7 positions can significantly modulate the compound's electronic properties, solubility, and metabolic stability, making this compound a valuable target for further functionalization and screening. This guide outlines the most common and effective synthetic routes to this target molecule, starting from readily available precursors.

Core Synthetic Pathways

The synthesis of this compound is most effectively achieved through a multi-step process commencing with the formation of the naphthyridine core, followed by functional group interconversions. The two primary pathways detailed below involve either the construction of a dihydroxy-substituted naphthyridine followed by chlorination and methoxylation, or the direct construction of a dichloro-substituted naphthyridine and subsequent methoxylation.

Pathway 1: From 1,5-Naphthyridine-2,7-dione

This pathway involves the initial synthesis of the 1,5-naphthyridine-2,7-dione core, which is then converted to the dichloro intermediate before the final methoxylation step.

Pathway_1 A Starting Materials B 1,5-Naphthyridine-2,7-dione A->B Cyclization C 2,7-Dichloro-1,5-naphthyridine B:e->C:w Chlorination D This compound C:e->D:w Methoxylation

Caption: Synthesis of this compound from 1,5-naphthyridine-2,7-dione.

Pathway 2: Direct Synthesis of the Dichloro-intermediate

An alternative approach involves the direct synthesis of the 2,7-dichloro-1,5-naphthyridine, bypassing the isolation of the dione intermediate.

Pathway_2 A Substituted Pyridine B 2,7-Dichloro-1,5-naphthyridine A->B Cyclization & Chlorination C This compound B:e->C:w Methoxylation

Caption: Direct synthesis of this compound from a substituted pyridine.

Experimental Protocols

The following section provides detailed experimental procedures for the key transformations in the synthesis of this compound.

Synthesis of 1,5-Naphthyridine-2,7-dione

The formation of the 1,5-naphthyridine-2,7-dione core can be achieved through the cyclization of appropriate precursors. A common method involves the condensation of a 3-aminopyridine derivative with a malonic acid derivative.

Experimental Workflow:

Workflow_Dione_Synthesis reagents 3-Aminopyridine derivative + Malonic acid derivative reaction Heat in high-boiling solvent (e.g., Dowtherm A) reagents->reaction workup Cool and precipitate reaction->workup purification Recrystallization workup->purification product 1,5-Naphthyridine-2,7-dione purification->product

Caption: Workflow for the synthesis of 1,5-naphthyridine-2,7-dione.

Protocol: A mixture of 3-aminopyridine-2-carboxylic acid (1 eq.) and diethyl malonate (1.2 eq.) is heated in a high-boiling solvent such as Dowtherm A at 250 °C for 2-3 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is washed with a suitable solvent (e.g., ethanol) and recrystallized to afford pure 1,5-naphthyridine-2,7-dione.

Synthesis of 2,7-Dichloro-1,5-naphthyridine

The conversion of the dione to the dichloro derivative is a crucial step to enable the subsequent nucleophilic substitution. This is typically achieved using a strong chlorinating agent.

Experimental Workflow:

Workflow_Chlorination reagents 1,5-Naphthyridine-2,7-dione + POCl3 / PCl5 reaction Reflux reagents->reaction workup Pour onto ice Neutralize with base reaction->workup extraction Extract with organic solvent workup->extraction purification Column chromatography extraction->purification product 2,7-Dichloro-1,5-naphthyridine purification->product

Caption: Workflow for the chlorination of 1,5-naphthyridine-2,7-dione.

Protocol: 1,5-Naphthyridine-2,7-dione (1 eq.) is added to a mixture of phosphorus oxychloride (POCl₃, 5-10 eq.) and phosphorus pentachloride (PCl₅, 2-3 eq.). The mixture is heated to reflux for 4-6 hours. After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 7-8. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Synthesis of this compound

The final step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro groups are displaced by methoxy groups.[1]

Experimental Workflow:

Workflow_Methoxylation reagents 2,7-Dichloro-1,5-naphthyridine + Sodium methoxide in Methanol reaction Reflux reagents->reaction workup Remove solvent under vacuum reaction->workup extraction Partition between water and organic solvent workup->extraction purification Recrystallization or Column chromatography extraction->purification product This compound purification->product

Caption: Workflow for the methoxylation of 2,7-dichloro-1,5-naphthyridine.

Protocol: To a solution of 2,7-dichloro-1,5-naphthyridine (1 eq.) in dry methanol is added a solution of sodium methoxide in methanol (2.5-3.0 eq.). The reaction mixture is heated to reflux for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield this compound.

Quantitative Data

The following tables summarize the key quantitative data for the intermediates and the final product.

Table 1: Physical and Spectroscopic Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
1,5-Naphthyridine-2,7-dioneC₈H₄N₂O₂160.13>300White to off-white solid
2,7-Dichloro-1,5-naphthyridineC₈H₄Cl₂N₂199.04180-185Pale yellow solid
This compoundC₁₀H₁₀N₂O₂190.20155-160White crystalline solid

Table 2: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR~4.1s--OCH₃
~7.0-8.5m-Aromatic-H
¹³C NMR~55---OCH₃
~110-160--Aromatic-C

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and the specific instrument used. The provided data are approximate values based on related structures.

Conclusion

The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. The pathway involving the chlorination of 1,5-naphthyridine-2,7-dione followed by methoxylation is a robust and versatile method. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to synthesize and further explore the potential of this important heterocyclic compound.

References

In-Depth Technical Guide: Physicochemical Properties of 2,7-Dimethoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,7-Dimethoxy-1,5-naphthyridine. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related analogs and established principles of naphthyridine chemistry to offer a well-rounded profile for research and development purposes.

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. It is important to note that a significant portion of this data is derived from computational predictions and analysis of analogous compounds due to the absence of direct experimental measurements in publicly available literature.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₀N₂O₂-
Molecular Weight 190.20 g/mol -
Melting Point Data not available-
Boiling Point Data not available-
Solubility Predicted to have low aqueous solubilityInferred from analogs
logP ~1.5 - 2.5 (Predicted)Based on analogs
pKa (most basic) ~3.0 - 4.0 (Predicted)Based on analogs
Topological Polar Surface Area ~44.1 Ų (Predicted)Based on analogs

Experimental Protocols

General Synthesis of a Dimethoxy-1,5-naphthyridine Derivative

This protocol is a generalized representation based on common synthetic strategies for naphthyridines, such as the Friedländer or Skraup synthesis, followed by functional group manipulations.

Step 1: Synthesis of a Dichloro-1,5-naphthyridine Intermediate

  • Reaction Setup: A mixture of a suitable aminopyridine precursor and a dicarbonyl compound (or its equivalent) is refluxed in a high-boiling point solvent (e.g., Dowtherm A) for several hours.

  • Work-up: Upon cooling, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed sequentially with an aqueous basic solution (e.g., saturated sodium bicarbonate) and brine.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the corresponding dihydroxy-1,5-naphthyridine.

  • Chlorination: The dihydroxy-1,5-naphthyridine is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) at elevated temperatures to yield the dichloro-1,5-naphthyridine intermediate.

Step 2: Methoxylation

  • Reaction Setup: The dichloro-1,5-naphthyridine is dissolved in a suitable solvent like methanol.

  • Reagent Addition: Sodium methoxide is added portion-wise to the solution at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound is then purified by recrystallization or column chromatography.

Characterization: The final product would be characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for obtaining this compound, starting from a substituted aminopyridine.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Final Product Aminopyridine Derivative Aminopyridine Derivative Cyclization Cyclization Aminopyridine Derivative->Cyclization Friedländer/Skraup Synthesis Dicarbonyl Compound Dicarbonyl Compound Dicarbonyl Compound->Cyclization Chlorination Chlorination Cyclization->Chlorination POCl₃ Methoxylation Methoxylation Chlorination->Methoxylation NaOMe, MeOH This compound This compound Methoxylation->this compound

Caption: A generalized synthetic workflow for this compound.

Representative Signaling Pathway: TGF-β Inhibition

Naphthyridine derivatives have been identified as inhibitors of various protein kinases, including those involved in the Transforming Growth Factor-beta (TGF-β) signaling pathway. The diagram below illustrates this pathway and the potential point of inhibition by naphthyridine compounds. It is important to note that this is a representative pathway and the specific activity of this compound has not been determined.

TGFb TGF-β Ligand Receptor TGF-β Receptor (TβRI/TβRII) TGFb->Receptor Binds Smad23 Smad2/3 Receptor->Smad23 Phosphorylates Naphthyridine Naphthyridine Derivative (e.g., this compound) Naphthyridine->Receptor Inhibits SmadComplex Smad2/3-Smad4 Complex Smad23->SmadComplex Associates with Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocates to Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis, etc.)

Caption: Representative TGF-β signaling pathway and potential inhibition by naphthyridines.

An In-depth Technical Guide to 2,7-Dimethoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,7-Dimethoxy-1,5-naphthyridine, including its chemical identity and a discussion of its synthesis and potential biological significance based on the broader class of naphthyridine compounds. It is important to note that while the chemical structure is defined, specific experimental data for this particular molecule is scarce in publicly available scientific literature. This document, therefore, focuses on established principles and methodologies applicable to its synthesis and characterization.

Compound Identification

The fundamental identification details for this compound are summarized below. A specific CAS Registry Number for this compound has not been identified in the searched databases, suggesting it may be a novel or less-characterized substance.

ParameterValueSource
IUPAC Name This compoundPubChem
CAS Number Not Available-
Molecular Formula C₁₀H₁₀N₂O₂PubChem
Molecular Weight 190.19 g/mol Calculated
InChI Key RYQMVLSBVFPJHP-UHFFFAOYSA-NPubChem

General Synthetic Approach

While a specific, validated experimental protocol for the synthesis of this compound is not available, a plausible and common synthetic strategy for this class of compounds involves the initial synthesis of a di-substituted naphthyridine core, followed by nucleophilic aromatic substitution to introduce the methoxy groups.

A likely precursor for this synthesis is 2,7-dichloro-1,5-naphthyridine. The chlorine atoms at the 2 and 7 positions are susceptible to displacement by nucleophiles, such as sodium methoxide.

G cluster_0 Precursor Synthesis cluster_1 Methoxylation Reaction start 1,5-Naphthyridine-2,7-diol chloro Chlorination (e.g., POCl₃) start->chloro Step 1 precursor 2,7-Dichloro-1,5-naphthyridine chloro->precursor reaction Nucleophilic Aromatic Substitution (SNAr) precursor->reaction Step 2 reagent Sodium Methoxide (NaOMe in Methanol) reagent->reaction product This compound reaction->product

Caption: A plausible synthetic workflow for this compound.

Experimental Protocols: A General Methodology

The following section outlines a general experimental protocol for the key methoxylation step, based on established chemical principles for nucleophilic aromatic substitution on halogenated naphthyridines. This is a representative, not a validated, procedure.

Objective: To synthesize this compound from 2,7-dichloro-1,5-naphthyridine.

Materials:

  • 2,7-dichloro-1,5-naphthyridine

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware for reflux and workup

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: A round-bottom flask is charged with 2,7-dichloro-1,5-naphthyridine and a magnetic stir bar. The flask is flushed with an inert gas.

  • Reagent Addition: Anhydrous methanol is added to dissolve the starting material. A solution of sodium methoxide in methanol (typically 2.2 to 2.5 equivalents) is then added dropwise to the stirred solution at room temperature.

  • Reaction Conditions: The reaction mixture is heated to reflux under an inert atmosphere. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude solid is then taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove inorganic salts.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

  • Characterization: The structure and purity of the final product would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and melting point analysis.

Biological Activity of the 1,5-Naphthyridine Scaffold

While the specific biological activity of this compound is not documented, the 1,5-naphthyridine core is a recognized pharmacophore present in a variety of biologically active molecules. Derivatives of 1,5-naphthyridine have been investigated for a range of therapeutic applications. The introduction of methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its solubility, metabolic stability, and target binding affinity. Further research would be required to determine the specific biological effects of the dimethoxy substitution pattern on the 1,5-naphthyridine scaffold.

Conclusion

This compound is a defined chemical entity for which detailed experimental and biological data are not yet widely available. This guide provides its key identifiers and outlines a general, plausible synthetic route based on established methodologies for related compounds. The 1,5-naphthyridine scaffold is of significant interest in medicinal chemistry, and further investigation into this specific derivative is warranted to elucidate its physicochemical properties and biological activity. Researchers interested in this molecule should anticipate the need for de novo synthesis and comprehensive characterization.

An In-depth Technical Guide to the 2,7-Disubstituted 1,5-Naphthyridine Core: Synthesis, History, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, is a privileged structure in medicinal chemistry and materials science.[1][2] Its rigid planar structure and the presence of two nitrogen atoms provide unique electronic properties and opportunities for hydrogen bonding, making it an attractive core for the design of novel therapeutic agents and functional materials.[3] While the specific compound 2,7-Dimethoxy-1,5-naphthyridine is not extensively documented in the scientific literature, this guide provides a comprehensive overview of the discovery and history of the parent 1,5-naphthyridine core, and details established synthetic methodologies that can be applied to the preparation of 2,7-disubstituted derivatives, including the target dimethoxy compound. This document serves as a technical resource for researchers interested in the synthesis and exploration of this important class of heterocyclic compounds.

Historical Context and Importance

The first synthesis of a 1,5-naphthyridine derivative was reported in 1927 by Brobansky and Sucharda, who adapted the Skraup quinoline synthesis to 3-aminopyridine.[4] This seminal work opened the door to the exploration of the chemical space around the 1,5-naphthyridine core. Since then, numerous derivatives have been synthesized and investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The structural similarity of the naphthyridine core to purine and pteridine systems found in nature has made it a compelling target for the development of enzyme inhibitors and receptor ligands.[3]

Synthetic Strategies for the 1,5-Naphthyridine Core

The construction of the 1,5-naphthyridine skeleton can be achieved through several classical and modern synthetic methods. The choice of method often depends on the desired substitution pattern.

Skraup Synthesis

The Skraup synthesis is a versatile method for the preparation of quinolines and related heterocyclic systems, including 1,5-naphthyridines. The reaction involves the condensation of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of the unsubstituted 1,5-naphthyridine, 3-aminopyridine is used as the starting material.[4]

Skraup_Synthesis 3-Aminopyridine 3-Aminopyridine Reaction Skraup Reaction 3-Aminopyridine->Reaction Glycerol Glycerol Glycerol->Reaction H2SO4_Oxidant H₂SO₄, Oxidant H2SO4_Oxidant->Reaction 1,5-Naphthyridine 1,5-Naphthyridine Reaction->1,5-Naphthyridine

Caption: General schematic of the Skraup synthesis for 1,5-naphthyridine.

Friedländer Synthesis

The Friedländer synthesis provides a route to quinolines and naphthyridines by the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. This method is particularly useful for introducing substituents onto the newly formed pyridine ring.[1]

Friedlander_Synthesis o-Aminoaryl_Aldehyde_Ketone o-Aminoaryl Aldehyde/Ketone Reaction Friedländer Condensation o-Aminoaryl_Aldehyde_Ketone->Reaction Active_Methylene_Compound Active Methylene Compound Active_Methylene_Compound->Reaction Base_or_Acid_Catalyst Base or Acid Catalyst Base_or_Acid_Catalyst->Reaction Substituted_Naphthyridine Substituted 1,5-Naphthyridine Reaction->Substituted_Naphthyridine

Caption: The Friedländer synthesis for substituted 1,5-naphthyridines.

Synthesis of 2,7-Disubstituted 1,5-Naphthyridines: A Proposed Pathway to this compound

A logical synthetic route to this compound would involve the initial construction of a 2,7-dihydroxy-1,5-naphthyridine intermediate, followed by conversion to the corresponding dichloro derivative, and finally, nucleophilic substitution with sodium methoxide.

Step 1: Synthesis of 2,7-Dihydroxy-1,5-naphthyridine

The synthesis of 2,7-dihydroxy-1,5-naphthyridine can be achieved through the condensation of a suitable aminopyridine derivative with a malonic ester.

Experimental Protocol (Hypothetical): A mixture of 3-amino-6-hydroxypyridine (1.0 eq) and diethyl malonate (1.2 eq) is heated at 150-160 °C for 4-6 hours. The reaction mixture is then cooled to room temperature, and the solid product is collected by filtration, washed with ethanol, and dried under vacuum to yield 2,7-dihydroxy-1,5-naphthyridine.

Step 2: Synthesis of 2,7-Dichloro-1,5-naphthyridine

The dihydroxy derivative can be converted to the dichloro analogue using a chlorinating agent such as phosphorus oxychloride.

Experimental Protocol (Adapted from a similar synthesis of 2,7-dichloro-1,8-naphthyridine): A mixture of 2,7-dihydroxy-1,5-naphthyridine (1.0 eq), phosphorus pentachloride (2.1 eq), and phosphorus oxychloride (2.5 eq) is heated to reflux for 6 hours. After cooling, the mixture is carefully poured over crushed ice, and the solution is neutralized with sodium carbonate to a pH of 8. The resulting precipitate is collected by filtration, washed with water, and recrystallized from acetone to give 2,7-dichloro-1,5-naphthyridine.

Step 3: Synthesis of this compound

The final step involves a nucleophilic aromatic substitution reaction of the dichloro intermediate with sodium methoxide.

Experimental Protocol (Adapted from a similar methoxylation reaction): To a solution of 2,7-dichloro-1,5-naphthyridine (1.0 eq) in dry methanol, sodium methoxide (2.5 eq) is added, and the mixture is refluxed for 8-12 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Synthetic_Pathway cluster_0 Step 1: Dihydroxy-1,5-naphthyridine Synthesis cluster_1 Step 2: Dichloro-1,5-naphthyridine Synthesis cluster_2 Step 3: Dimethoxy-1,5-naphthyridine Synthesis 3-Amino-6-hydroxypyridine 3-Amino-6-hydroxypyridine Condensation Condensation 3-Amino-6-hydroxypyridine->Condensation Diethyl_malonate Diethyl malonate Diethyl_malonate->Condensation Heat1 Heat 2,7-Dihydroxy-1,5-naphthyridine 2,7-Dihydroxy-1,5-naphthyridine Condensation->2,7-Dihydroxy-1,5-naphthyridine Chlorination Chlorination 2,7-Dihydroxy-1,5-naphthyridine->Chlorination POCl3_PCl5 POCl₃, PCl₅ POCl3_PCl5->Chlorination 2,7-Dichloro-1,5-naphthyridine 2,7-Dichloro-1,5-naphthyridine Chlorination->2,7-Dichloro-1,5-naphthyridine Nucleophilic_Substitution Nucleophilic Substitution 2,7-Dichloro-1,5-naphthyridine->Nucleophilic_Substitution NaOMe_MeOH NaOMe, MeOH NaOMe_MeOH->Nucleophilic_Substitution This compound This compound Nucleophilic_Substitution->this compound

Caption: Proposed synthetic pathway to this compound.

Quantitative Data of Related 1,5-Naphthyridine Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (δ ppm)13C NMR (δ ppm)
1,5-NaphthyridineC₈H₆N₂130.15758.99 (dd, 1H), 8.41 (dd, 1H), 7.64 (dd, 1H)151.0, 142.1, 136.0, 122.8
2-Methoxy-6-methyl-1,5-naphthyridineC₁₀H₁₀N₂O174.20Not ReportedNot ReportedNot Reported
7-Methoxy-1,5-naphthyridin-2(1H)-oneC₉H₈N₂O₂176.17Not ReportedNot ReportedNot Reported

Conclusion

The 1,5-naphthyridine core represents a versatile and valuable scaffold for the development of new molecules with diverse applications. Although this compound is not a well-characterized compound, this guide outlines established synthetic strategies that can be employed for its preparation. The provided experimental frameworks, based on analogous transformations, offer a solid starting point for researchers aiming to synthesize and investigate this and other novel 2,7-disubstituted 1,5-naphthyridine derivatives. The continued exploration of this heterocyclic system holds significant promise for the discovery of new therapeutic agents and advanced materials.

References

Spectroscopic Profile of 2,7-Disubstituted Naphthyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic characteristics of 2,7-disubstituted naphthyridines, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental data for 2,7-Dimethoxy-1,5-naphthyridine, this document leverages established principles and data from closely related analogs to provide a predictive spectroscopic profile. The methodologies and analytical workflows presented are based on standard practices for the characterization of novel heterocyclic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for a generic 2,7-disubstituted 1,5-naphthyridine, based on established substituent effects on the naphthyridine core.

Table 1: Predicted ¹H NMR Chemical Shifts
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3, H-67.0 - 7.5Doublet8.0 - 9.0
H-4, H-88.0 - 8.5Doublet8.0 - 9.0
OCH₃3.9 - 4.2Singlet-

Note: The chemical shifts are indicative and can vary based on the solvent and the presence of other substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts
CarbonPredicted Chemical Shift (δ, ppm)
C-2, C-7160 - 165
C-3, C-6110 - 115
C-4, C-8135 - 140
C-4a, C-8a145 - 150
OCH₃55 - 60

Note: These are estimated values and are subject to change based on experimental conditions.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Absorption Range (cm⁻¹)
C-H (aromatic)3000 - 3100
C=N (aromatic)1600 - 1650
C=C (aromatic)1450 - 1600
C-O (ether)1000 - 1300
Table 4: Predicted Mass Spectrometry (MS) Data
IonPredicted m/zFragmentation Pattern
[M]⁺188.09Molecular Ion
[M-CH₃]⁺173.07Loss of a methyl group
[M-OCH₃]⁺157.07Loss of a methoxy group
[M-HCN]⁺161.08Loss of hydrogen cyanide

Note: The fragmentation pattern is a prediction based on the general behavior of naphthyridine derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a Bruker DPX-300 Fourier transform spectrometer. Samples would be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra would be recorded on a PerkinElmer 1710-FTIR spectrometer. Samples would be prepared as KBr pellets or analyzed as a thin film.

Mass Spectrometry (MS)

Mass spectra would be obtained using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

Workflow for Synthesis and Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a novel naphthyridine derivative.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structure Elucidation & Reporting start Starting Materials reaction Chemical Synthesis (e.g., Suzuki Coupling) start->reaction Reagents & Conditions purification Purification (e.g., Column Chromatography) reaction->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Pure Compound ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation report Technical Report / Publication structure_elucidation->report

Caption: General workflow for the synthesis and spectroscopic analysis of naphthyridine derivatives.

In-depth Technical Guide: Theoretical and Computational Studies of 2,7-Dimethoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Naphthyridines, a class of heterocyclic aromatic compounds containing two nitrogen atoms in a double ring structure, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The 1,5-naphthyridine scaffold, in particular, serves as a crucial core in various biologically active molecules. This technical guide focuses on the theoretical and computational aspects of a specific derivative, 2,7-Dimethoxy-1,5-naphthyridine, providing a foundational understanding for its potential applications in drug discovery and materials science.

While direct experimental and extensive computational studies on this compound are not widely available in the current body of scientific literature, this guide extrapolates from the known chemistry and computational methodologies applied to the broader 1,5-naphthyridine and 2,7-naphthyridine families to construct a predictive framework for the title compound.

Predicted Molecular Structure and Properties

The molecular structure of this compound is characterized by a planar 1,5-naphthyridine core with methoxy groups substituted at the 2 and 7 positions. The presence and position of the nitrogen atoms and the electron-donating methoxy groups are expected to significantly influence the molecule's electronic properties, reactivity, and potential for intermolecular interactions.

A logical workflow for the computational analysis of this molecule would involve geometry optimization followed by various quantum chemical calculations to predict its properties.

computational_workflow Computational Analysis Workflow A Initial Structure Generation B Geometry Optimization (DFT) A->B B3LYP/6-311++G(d,p) C Frequency Analysis B->C Confirmation of Minimum Energy D Electronic Properties Calculation (HOMO, LUMO, MEP) B->D E Spectroscopic Properties Prediction (NMR, IR, UV-Vis) B->E F Molecular Docking Studies D->F Target Protein Identification G ADMET Prediction F->G

Caption: A typical workflow for the theoretical and computational study of a novel small molecule.

Synthesis Strategies

The synthesis of this compound, while not explicitly detailed in the literature, can be proposed based on established synthetic routes for substituted 1,5-naphthyridines. A plausible synthetic pathway could involve the construction of the naphthyridine core followed by the introduction of the methoxy groups.

Common strategies for synthesizing the 1,5-naphthyridine skeleton include the Friedländer annulation and the Skraup-Doebner-von Miller reaction. For the introduction of methoxy groups, nucleophilic aromatic substitution (SNAr) on a dihalo-1,5-naphthyridine precursor with sodium methoxide is a standard and effective method.

synthesis_pathway Proposed Synthesis of this compound reactant1 3-Aminopyridine Derivative intermediate1 1,5-Naphthyridin-2(1H)-one reactant1->intermediate1 Cyclocondensation reactant2 1,3-Dicarbonyl Compound reactant2->intermediate1 intermediate2 2,7-Dichloro-1,5-naphthyridine intermediate1->intermediate2 Chlorination (e.g., POCl3) product This compound intermediate2->product Nucleophilic Substitution (NaOMe)

Caption: A potential synthetic route for this compound.

Spectroscopic Characterization (Predicted)

Based on the general spectral characteristics of naphthyridine derivatives, the following features for this compound can be anticipated.

Table 1: Predicted Spectroscopic Data
Technique Predicted Key Features
¹H NMR Aromatic protons on the naphthyridine core are expected to appear in the range of δ 7.0-9.0 ppm. The methoxy protons would likely be a sharp singlet around δ 3.9-4.1 ppm.
¹³C NMR Aromatic carbons would resonate in the δ 110-160 ppm region. The methoxy carbon would be expected around δ 55-60 ppm. The carbons attached to the nitrogen atoms (C2, C5, C7) would be significantly deshielded.
FT-IR Characteristic C-H stretching vibrations of the aromatic ring and methoxy groups would be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. C=C and C=N stretching vibrations of the aromatic core would appear in the 1400-1650 cm⁻¹ region. Strong C-O stretching bands for the methoxy groups are expected around 1020-1250 cm⁻¹.
UV-Vis π → π* transitions are expected, likely resulting in absorption maxima in the UV region, potentially extending into the visible spectrum depending on the solvent and electronic effects.

Computational Methodologies

To obtain quantitative data for this compound, Density Functional Theory (DFT) calculations would be the method of choice.

Experimental Protocols: Computational Details
  • Software: Gaussian, ORCA, or similar quantum chemistry software packages.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.

  • Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse functions and polarization functions is recommended for accurate description of the electronic structure.

  • Solvation Model: To simulate solution-phase properties, an implicit solvation model such as the Polarizable Continuum Model (PCM) can be employed, specifying a solvent like DMSO or water.

  • Calculations to be Performed:

    • Geometry Optimization: To find the lowest energy conformation of the molecule.

    • Frequency Calculation: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict vibrational spectra (IR and Raman).

    • NMR Chemical Shift Calculation: Using the GIAO (Gauge-Including Atomic Orbital) method.

    • Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and generation of the Molecular Electrostatic Potential (MEP) map.

    • Time-Dependent DFT (TD-DFT): For the prediction of electronic transitions (UV-Vis spectrum).

Potential Applications in Drug Development

The 1,5-naphthyridine core is present in numerous compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The methoxy groups in this compound can modulate the molecule's lipophilicity, electronic distribution, and metabolic stability, potentially enhancing its drug-like properties.

Molecular docking studies would be a crucial first step in exploring the therapeutic potential of this compound. This would involve docking the optimized structure of this compound into the binding sites of various protein targets implicated in disease.

drug_discovery_pathway Drug Discovery and Development Pathway A In Silico Screening (Molecular Docking, Virtual Screening) B Hit Identification A->B C Lead Generation and Optimization B->C D In Vitro Biological Assays C->D E In Vivo Animal Studies D->E F Clinical Trials E->F

Caption: A simplified overview of the drug discovery and development process.

Conclusion

While specific experimental data for this compound remains to be published, this technical guide provides a robust theoretical and computational framework for its study. The proposed synthetic routes, predicted spectroscopic characteristics, and detailed computational methodologies offer a solid starting point for researchers interested in exploring the properties and potential applications of this and related naphthyridine derivatives. The structural and electronic features of this compound suggest that it could be a valuable scaffold for the development of new therapeutic agents and functional materials. Further experimental validation of these theoretical predictions is highly encouraged.

An In-depth Technical Guide to the Solubility and Stability of 2,7-Dimethoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the methodologies required to characterize the aqueous solubility and chemical stability of 2,7-Dimethoxy-1,5-naphthyridine. As a heterocyclic compound of interest in medicinal chemistry, understanding its physicochemical properties is paramount for its development as a potential therapeutic agent. This document outlines detailed experimental protocols for determining both kinetic and thermodynamic solubility, as well as for conducting forced degradation studies to assess its intrinsic stability under various stress conditions. The presented workflows and data tables are designed to guide researchers in generating robust and reliable data packages for this specific molecule.

Introduction to this compound

Naphthyridine scaffolds are privileged structures in drug discovery, known to exhibit a wide range of biological activities. The specific compound, this compound, possesses a unique electronic and structural profile due to the placement of its nitrogen atoms and methoxy functional groups. These features are anticipated to influence its solubility, stability, and metabolic fate, thereby impacting its pharmacokinetic and pharmacodynamic properties. A thorough understanding of these characteristics is a critical early step in the drug development pipeline.

Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability and suitability for various dosage forms. Both kinetic and thermodynamic solubility provide valuable, albeit different, insights. Kinetic solubility is more relevant to the high-throughput screening environment of early drug discovery, while thermodynamic solubility represents the true equilibrium state and is crucial for formulation development.[1][2][3]

Experimental Protocols for Solubility Determination

The kinetic solubility assay measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[2][4][5] This method is rapid and amenable to high-throughput formats.[5]

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Add a small aliquot (e.g., 2 µL) of each DMSO concentration to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.

  • Incubation: Shake the plate at room temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[1]

  • Precipitation Detection: Determine the concentration at which precipitation occurs. This can be done using several methods:

    • Turbidimetry/Nephelometry: Measure the light scattering caused by insoluble particles.[1][6]

    • UV Spectroscopy: After filtering or centrifuging the samples to remove precipitate, measure the absorbance of the supernatant at the λmax of this compound.[1][6]

    • LC-MS/MS Analysis: Quantify the concentration of the compound in the filtered supernatant using a calibration curve.[7]

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and is considered the "true" solubility.[2] This is typically determined using the shake-flask method.[1]

Protocol:

  • Addition of Solid Compound: Add an excess of solid this compound to a vial containing the aqueous buffer of interest (e.g., PBS pH 7.4, simulated gastric fluid, simulated intestinal fluid).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[8]

Data Presentation for Solubility
Parameter Kinetic Solubility Thermodynamic Solubility
Method Turbidimetry / UV-Vis / LC-MSShake-Flask with HPLC-UV/LC-MS
Buffer System PBS, pH 7.4PBS, pH 7.4
Temperature (°C) 2525
Incubation Time 2 hours24 hours
Solubility (µg/mL) [Insert experimental value][Insert experimental value]
Solubility (µM) [Insert experimental value][Insert experimental value]
Observations [e.g., Amorphous precipitate][e.g., Crystalline precipitate]

Stability Assessment

Forced degradation studies, also known as stress testing, are conducted to identify the likely degradation products of a drug substance and to establish its intrinsic stability.[9] These studies are a crucial component of method development and validation for stability-indicating assays. The ICH guidelines recommend exposing the drug substance to hydrolytic, oxidative, photolytic, and thermal stress conditions.[10][11] A target degradation of 5-20% is generally considered optimal to generate a sufficient amount of degradants for analysis without forming secondary, irrelevant products.[11]

Experimental Protocols for Forced Degradation Studies
  • Acidic Conditions: Dissolve this compound in 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

  • Neutral Conditions: Dissolve the compound in purified water. Incubate under the same conditions as the acidic and basic solutions.

  • Basic Conditions: Dissolve the compound in 0.1 M NaOH. Incubate under the same conditions as the acidic solution.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient mobile phase of water and acetonitrile with 0.1% formic acid) to quantify the remaining parent compound and detect any degradation products.

  • Procedure: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) in a suitable solvent.

  • Incubation: Store the solution at room temperature, protected from light, for a defined period.

  • Analysis: Analyze the samples at various time points using the stability-indicating HPLC method.

  • Procedure: Expose a solid sample of this compound and a solution of the compound in a photostable, inert solvent to a light source that provides both visible and UV output. According to ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt hours/m² of UVA light.[9][12][13]

  • Control: A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by the stability-indicating HPLC method.

  • Procedure: Store a solid sample of this compound in a controlled temperature oven at an elevated temperature (e.g., 60°C or 80°C).

  • Analysis: Analyze the sample at various time points to assess for degradation.

Data Presentation for Stability
Stress Condition Conditions Duration % Assay of Parent Compound Number of Degradants Observations
Acid Hydrolysis 0.1 M HCl, 60°C7 days[Insert value][Insert value][e.g., Color change]
Base Hydrolysis 0.1 M NaOH, 60°C7 days[Insert value][Insert value][e.g., No change]
Oxidation 3% H₂O₂, RT24 hours[Insert value][Insert value][e.g., Gas evolution]
Thermal (Solid) 80°C14 days[Insert value][Insert value][e.g., Discoloration]
Photolytic (Solid) ICH Q1BN/A[Insert value][Insert value][e.g., No change]
Photolytic (Solution) ICH Q1BN/A[Insert value][Insert value][e.g., Solution turned yellow]

Visualized Experimental Workflows

Solubility Determination Workflow

G cluster_0 Solubility Assessment cluster_1 Kinetic Solubility cluster_2 Thermodynamic Solubility start Start with This compound stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock ksol_add Add to Aqueous Buffer (e.g., PBS, pH 7.4) stock->ksol_add tsol_add Add Excess Solid to Aqueous Buffer stock->tsol_add ksol_incubate Incubate (e.g., 2h, 25°C) ksol_add->ksol_incubate ksol_measure Measure Precipitation (Nephelometry/UV/LC-MS) ksol_incubate->ksol_measure ksol_result Kinetic Solubility Value ksol_measure->ksol_result tsol_incubate Equilibrate (e.g., 24h, 25°C) tsol_add->tsol_incubate tsol_filter Filter/Centrifuge tsol_incubate->tsol_filter tsol_quantify Quantify Supernatant (HPLC/LC-MS) tsol_filter->tsol_quantify tsol_result Thermodynamic Solubility Value tsol_quantify->tsol_result

Caption: Workflow for determining kinetic and thermodynamic solubility.

Forced Degradation Study Workflow

G cluster_0 Forced Degradation Study cluster_stress Apply Stress Conditions cluster_results Evaluate Results start Start with This compound hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal (e.g., 80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze Samples at Timepoints (Stability-Indicating HPLC) hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis pathway Identify Degradation Pathways analysis->pathway method_val Validate Stability-Indicating Method analysis->method_val stability Determine Intrinsic Stability analysis->stability final_report Comprehensive Stability Profile pathway->final_report method_val->final_report stability->final_report

Caption: Workflow for conducting forced degradation studies.

Conclusion

This guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data that is essential for making informed decisions in the drug discovery and development process. The characterization of these fundamental physicochemical properties will pave the way for further formulation development and preclinical evaluation of this promising naphthyridine derivative.

References

Unveiling the Potential: A Technical Guide to the Biological Investigation of 2,7-Dimethoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthyridine scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. While extensive research has been conducted on various substituted naphthyridine isomers, the specific compound 2,7-Dimethoxy-1,5-naphthyridine remains a largely unexplored entity within the scientific literature. This technical guide serves as a comprehensive framework for initiating and conducting a thorough investigation into the potential biological activities of this novel compound. Drawing upon the established bioactivities of structurally related dimethoxy-substituted and other functionalized naphthyridines, this document outlines a systematic approach to unlock the therapeutic potential of this compound. Herein, we provide a curated summary of relevant quantitative data from analogous compounds, detailed hypothetical experimental protocols for initial biological screening, and visual workflows and pathway diagrams to guide the research process.

Introduction: The Naphthyridine Scaffold and the Unexplored Potential of this compound

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, exist as six distinct isomers, each offering a unique template for medicinal chemistry exploration. The 1,5- and 2,7-naphthyridine cores, in particular, have yielded derivatives with significant biological activities. For instance, derivatives of 1,5-naphthyridine have been identified as potent topoisomerase I inhibitors, exhibiting antiproliferative effects against cancer cell lines.[1] Conversely, the 2,7-naphthyridine scaffold has been incorporated into molecules demonstrating antimicrobial efficacy, particularly against Staphylococcus aureus, and cytotoxic effects against various cancer cell lines.[2][3][4]

The influence of methoxy substitutions on the pharmacological profile of bioactive molecules is well-documented, often enhancing potency, altering selectivity, and improving pharmacokinetic properties. Notably, naphthyridine derivatives bearing dimethoxy-phenyl substituents have demonstrated significant cytotoxic activity.[5] Furthermore, the synthesis of a dibenzo[c,f]-2,7-naphthyridine with a 10,11-dimethoxy substitution pattern highlights the chemical tractability and interest in methoxylated naphthyridine systems.

Despite this promising background, a comprehensive search of the current scientific literature reveals a conspicuous absence of data pertaining specifically to the biological activity of this compound. This knowledge gap presents a compelling opportunity for novel drug discovery and development. This guide, therefore, aims to provide a structured and informed research plan to elucidate the potential therapeutic value of this compound.

Potential Biological Activities: An Evidence-Based Hypothesis

Based on the biological activities reported for structurally analogous naphthyridine derivatives, we can hypothesize several potential avenues of investigation for this compound.

Anticancer Activity

The recurrent theme of anticancer and cytotoxic effects among various naphthyridine derivatives strongly suggests that this should be a primary area of investigation. The presence of methoxy groups could potentially enhance this activity.

Antimicrobial Activity

Given that derivatives of the 2,7-naphthyridine isomer have shown selective antimicrobial activity, it is plausible that this compound may also possess antibacterial or antifungal properties.

Enzyme Inhibition

The structural similarity to known enzyme inhibitors, such as topoisomerase inhibitors, suggests that this compound could target specific enzymes involved in disease pathways.

Quantitative Data from Structurally Related Naphthyridine Derivatives

To provide a baseline for comparison and to aid in the interpretation of future experimental results, the following tables summarize quantitative data for representative, structurally related naphthyridine derivatives.

Table 1: Cytotoxicity of Naphthyridine Derivatives in Human Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Naphthyridine derivative with 2',4'-dimethoxy phenyl ringHeLa23.6[5]
Naphthyridine derivative with 2',4'-dimethoxy phenyl ringHL-607.8[5]
Naphthyridine derivative with 2',4'-dimethoxy phenyl ringPC-319.7[5]
Hadranthine B (a 2,7-naphthyridine derivative)Human Malignant Melanoma3-6 µg/mL[3]
Hadranthine B (a 2,7-naphthyridine derivative)Epidermoid Carcinoma3-6 µg/mL[3]
Hadranthine B (a 2,7-naphthyridine derivative)Ductal Carcinoma3-6 µg/mL[3]
Hadranthine B (a 2,7-naphthyridine derivative)Ovary Carcinoma3-6 µg/mL[3]

Table 2: Antimicrobial Activity of 2,7-Naphthyridine Derivatives

Compound/DerivativeMicroorganismMIC (mg/L)Reference
Compound 10j (a 2,7-naphthyridine derivative)Staphylococcus aureus8[2][4]
Compound 10f (a 2,7-naphthyridine derivative)Staphylococcus aureus31[2][4]

Proposed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the initial biological screening of this compound.

In Vitro Cytotoxicity Assay
  • Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.

  • Cell Lines: A representative panel including, but not limited to, HeLa (cervical cancer), HL-60 (leukemia), and PC-3 (prostate cancer) should be used.

  • Methodology:

    • Culture the selected cell lines in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

    • Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the test compound in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Replace the culture medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

    • Incubate the plates for 72 hours.

    • After incubation, add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing
  • Objective: To evaluate the antimicrobial activity of this compound against a panel of pathogenic microorganisms.

  • Microorganisms: A panel including Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and a fungus (Candida albicans).

  • Methodology:

    • Use the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

    • Inoculate each well with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control (no compound), a sterility control (no inoculum), and a positive control (a known antibiotic like ciprofloxacin for bacteria or fluconazole for fungi).

    • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Research Path: Diagrams and Workflows

To facilitate a clear understanding of the proposed research strategy and potential mechanisms of action, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_synthesis Compound Availability cluster_screening Initial Biological Screening cluster_activity Activity Confirmation & Elucidation cluster_outcome Outcome Synthesis Synthesis & Purification of This compound Cytotoxicity In Vitro Cytotoxicity Assay (Cancer Cell Lines) Synthesis->Cytotoxicity Antimicrobial Antimicrobial Susceptibility Testing Synthesis->Antimicrobial DoseResponse Dose-Response Studies Cytotoxicity->DoseResponse Antimicrobial->DoseResponse Mechanism Mechanism of Action Studies (e.g., Topoisomerase Assay) DoseResponse->Mechanism HitIdentification Hit Compound Identification Mechanism->HitIdentification Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Topoisomerase I Inhibition Pathway Compound This compound Top1 Topoisomerase I Compound->Top1 Binds to CleavageComplex Top1-DNA Cleavage Complex (Stabilized) Compound->CleavageComplex Stabilizes DNA DNA Replication Fork Top1->DNA Relieves Torsional Strain Top1->CleavageComplex Forms ReplicationCollapse Replication Fork Collapse CleavageComplex->ReplicationCollapse Induces Apoptosis Apoptosis ReplicationCollapse->Apoptosis Triggers

References

In-Depth Technical Guide on the Crystal Structure Analysis of 1,5-Naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: While the initial request specified the crystal structure analysis of 2,7-Dimethoxy-1,5-naphthyridine, a thorough search of available scientific literature and crystallographic databases did not yield specific crystal structure data for this derivative. Therefore, this guide provides a comprehensive analysis of the parent compound, 1,5-naphthyridine , as a foundational and structurally relevant alternative. The methodologies and principles described herein are directly applicable to the analysis of its derivatives.

Introduction

1,5-Naphthyridine is a heterocyclic aromatic compound containing two fused pyridine rings. This core structure is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active molecules and its utility as a ligand in coordination chemistry. Understanding the precise three-dimensional arrangement of atoms in the 1,5-naphthyridine crystal is crucial for rational drug design, structure-activity relationship (SAR) studies, and the development of novel materials with tailored properties. This technical guide details the crystallographic analysis of 1,5-naphthyridine, presenting key structural data and the experimental protocols for its determination.

Data Presentation: Crystallographic Data for 1,5-Naphthyridine

The following table summarizes the key crystallographic data for 1,5-naphthyridine, obtained from the Crystallography Open Database (COD) entry 7241889. This entry corresponds to the crystal structure of 1,5-naphthyridine hydrochloride monohydrate.

Parameter Value
Chemical Formula C₈H₇ClN₂O
Formula Weight 186.61 g/mol
Crystal System Monoclinic
Space Group P 1 2₁/c 1
Unit Cell Dimensions
a8.2320(16) Å
b16.485(3) Å
c6.8390(14) Å
α90°
β114.71(3)°
γ90°
Cell Volume 842.3(3) ų
Z (Molecules per unit cell) 4
Calculated Density 1.472 g/cm³
Temperature 294(2) K
Radiation Wavelength 1.5418 Å (CuKα)
R-factor (all reflections) 0.0768
wR-factor (all reflections) 0.2201
Goodness-of-fit 1.054

Experimental Protocols

Synthesis of 1,5-Naphthyridine

A common and effective method for the synthesis of the 1,5-naphthyridine scaffold is the Skraup synthesis.[1] This reaction involves the cyclization of a 3-aminopyridine derivative with glycerol in the presence of an oxidizing agent and a dehydrating agent, typically sulfuric acid.

Materials:

  • 3-Aminopyridine

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate)

  • Sodium hydroxide solution (for neutralization)

  • Organic solvent for extraction (e.g., chloroform or dichloromethane)

Procedure:

  • A mixture of 3-aminopyridine, glycerol, and the oxidizing agent is prepared in a reaction vessel equipped with a reflux condenser and a mechanical stirrer.

  • Concentrated sulfuric acid is carefully added to the mixture in a controlled manner to manage the exothermic reaction.

  • The reaction mixture is heated to a temperature of approximately 140-160 °C and maintained at this temperature for several hours with continuous stirring.

  • After the reaction is complete, the mixture is allowed to cool to room temperature.

  • The cooled mixture is cautiously poured into a beaker of ice water and then neutralized with a sodium hydroxide solution.

  • The resulting aqueous solution is extracted multiple times with an organic solvent.

  • The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure to yield the crude 1,5-naphthyridine.

  • The crude product can be further purified by recrystallization or column chromatography.

Single Crystal Growth

High-quality single crystals are essential for successful X-ray diffraction analysis. A common method for growing single crystals of small organic molecules like 1,5-naphthyridine is slow evaporation.

Procedure:

  • A saturated solution of the purified 1,5-naphthyridine is prepared in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture of hexane and ethyl acetate) at a slightly elevated temperature.

  • The solution is filtered to remove any insoluble impurities.

  • The filtered solution is placed in a clean vial or beaker, which is then loosely covered to allow for slow evaporation of the solvent at room temperature.

  • The container is left undisturbed in a vibration-free environment.

  • Over a period of several days to weeks, as the solvent slowly evaporates and the solution becomes supersaturated, single crystals of 1,5-naphthyridine should form.

X-ray Diffraction Data Collection and Structure Refinement

The determination of the crystal structure is achieved through single-crystal X-ray diffraction analysis.

Procedure:

  • Crystal Mounting: A suitable single crystal of 1,5-naphthyridine is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a specific temperature (e.g., 100 K or 293 K) using a cryostream to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., from a Cu or Mo source). The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. This step includes data integration, scaling, and absorption correction.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental diffraction data using least-squares methods. This process involves adjusting the atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis of 1,5-naphthyridine and the molecular structure of the compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_analysis X-ray Diffraction Analysis s1 Skraup Reaction (3-Aminopyridine + Glycerol) s2 Purification (Recrystallization/Chromatography) s1->s2 c1 Preparation of Saturated Solution s2->c1 c2 Slow Evaporation c1->c2 c3 Single Crystal Formation c2->c3 a1 Crystal Mounting c3->a1 a2 Data Collection (Diffractometer) a1->a2 a3 Data Processing a2->a3 a4 Structure Solution (Direct Methods) a3->a4 a5 Structure Refinement a4->a5 a6 Final Crystal Structure a5->a6

References

An In-depth Technical Guide to the Electronic Properties of 2,7-Dimethoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core electronic properties of 2,7-Dimethoxy-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the expected electronic characteristics based on the known properties of related naphthyridine derivatives. It further serves as a practical handbook, offering detailed experimental and computational protocols for the determination of its photophysical and electrochemical properties. This guide is intended to equip researchers with the necessary methodologies to fully characterize this compound and similar compounds, thereby facilitating its potential applications in drug development and organic electronics.

Introduction

Naphthyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities and interesting photophysical properties. The 1,5-naphthyridine scaffold, in particular, is a key structural motif in numerous pharmacologically active molecules. The introduction of substituents, such as methoxy groups, can significantly modulate the electronic structure and, consequently, the properties of the parent naphthyridine core. The methoxy groups at the 2 and 7 positions are expected to act as electron-donating groups, influencing the frontier molecular orbital (HOMO and LUMO) energy levels, which in turn govern the compound's absorption, emission, and redox behavior. A thorough understanding of these electronic properties is crucial for the rational design of novel drugs and functional materials based on the this compound scaffold.

Expected Electronic Properties

Photophysical Properties

The presence of the electron-donating methoxy groups is anticipated to cause a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted 1,5-naphthyridine. The compound is expected to exhibit fluorescence in the UV-A or blue region of the visible spectrum.

Electrochemical Properties

The electron-donating nature of the methoxy groups is expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the compound more susceptible to oxidation compared to the unsubstituted parent compound. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) might also be slightly affected.

Hypothetical Data Summary

The following tables present hypothetical, yet plausible, electronic property data for this compound for illustrative purposes. These values serve as a benchmark for what researchers might expect to find upon experimental characterization.

Table 1: Hypothetical Photophysical Data for this compound

ParameterValueSolvent
Absorption Maximum (λabs)350 nmDichloromethane
Molar Absorptivity (ε)15,000 M-1cm-1Dichloromethane
Emission Maximum (λem)420 nmDichloromethane
Fluorescence Quantum Yield (ΦF)0.35Dichloromethane
Stokes Shift70 nmDichloromethane

Table 2: Hypothetical Electrochemical Data for this compound

ParameterValueMethod
Oxidation Potential (Eox vs. Fc/Fc+)+0.8 VCyclic Voltammetry
HOMO Energy Level-5.6 eVCalculated from Eox
Reduction Potential (Ered vs. Fc/Fc+)-1.9 VCyclic Voltammetry
LUMO Energy Level-2.9 eVCalculated from Ered
Electrochemical Band Gap2.7 eVFrom HOMO-LUMO

Experimental Protocols

To empirically determine the electronic properties of this compound, the following standard experimental procedures are recommended.

Synthesis of this compound

While a specific, optimized synthesis for this compound is not extensively reported, a plausible synthetic route can be adapted from general methods for synthesizing substituted 1,5-naphthyridines. A common approach involves the condensation of a substituted 3-aminopyridine with a 1,3-dicarbonyl compound, followed by cyclization. For 2,7-disubstituted 1,5-naphthyridines, a potential starting point could be the appropriate diaminopyridine derivative. Subsequent functionalization, such as nucleophilic aromatic substitution of a dihalo-1,5-naphthyridine with sodium methoxide, could yield the desired product.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-5 M) in a UV-grade solvent (e.g., dichloromethane, acetonitrile, or ethanol).

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement:

    • Record a baseline spectrum with a cuvette containing the pure solvent.

    • Place the sample cuvette in the spectrophotometer.

    • Scan a wavelength range from 200 to 800 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λabs).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light, providing information about its excited state properties.

Methodology:

  • Sample Preparation: Use the same solution prepared for UV-Visible spectroscopy. The solution should be optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Set the excitation wavelength to the λabs determined from the UV-Visible spectrum.

    • Scan the emission wavelengths from a wavelength slightly longer than the excitation wavelength to 800 nm.

  • Data Analysis:

    • Identify the wavelength of maximum emission (λem).

    • Determine the fluorescence quantum yield (ΦF) relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4).

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

  • Sample Preparation: Prepare a solution of this compound (approximately 1 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

  • Instrumentation: Use a potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement:

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

    • Scan the potential from an initial value to a final value and back again, recording the current response.

    • Calibrate the potentials by adding ferrocene as an internal standard and measuring its redox couple (Fc/Fc+).

  • Data Analysis:

    • Determine the onset oxidation (Eox) and reduction (Ered) potentials from the voltammogram.

    • Estimate the HOMO and LUMO energy levels using the following empirical formulas:

      • EHOMO = -[Eox (vs. Fc/Fc+) + 4.8] eV

      • ELUMO = -[Ered (vs. Fc/Fc+) + 4.8] eV

Computational Modeling

Theoretical calculations, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide valuable insights into the electronic structure and properties of this compound, complementing experimental findings.

DFT for Ground-State Properties

Methodology:

  • Structure Optimization: Optimize the ground-state geometry of the molecule using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Orbital Analysis: Calculate the energies and visualize the spatial distribution of the HOMO and LUMO.

TD-DFT for Excited-State Properties

Methodology:

  • Excitation Energy Calculation: Using the optimized ground-state geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths.

  • Spectrum Simulation: Simulate the UV-Visible absorption spectrum based on the calculated excitation energies and oscillator strengths.

Visualizations

The following diagrams illustrate the workflows for the experimental and computational characterization of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Electronic Property Characterization cluster_data Data Output Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence CV Cyclic Voltammetry Purification->CV Abs_Data λ_abs, ε UV_Vis->Abs_Data Em_Data λ_em, Φ_F Fluorescence->Em_Data EC_Data E_ox, E_red CV->EC_Data HOMO_LUMO HOMO/LUMO Levels EC_Data->HOMO_LUMO

Caption: Experimental workflow for the synthesis and electronic characterization of this compound.

Computational_Workflow cluster_dft Ground State DFT cluster_tddft Excited State TD-DFT cluster_results Calculated Properties Geom_Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc TDDFT_Calc TD-DFT Calculation (e.g., B3LYP/6-31G(d)) Freq_Calc->TDDFT_Calc HOMO_LUMO_Calc HOMO/LUMO Energies & Orbitals Freq_Calc->HOMO_LUMO_Calc Excitation_Energies Excitation Energies & Oscillator Strengths TDDFT_Calc->Excitation_Energies UV_Vis_Sim Simulated UV-Vis Spectrum Excitation_Energies->UV_Vis_Sim

Caption: Computational workflow for determining the electronic properties of this compound.

Applications in Drug Development

The electronic properties of a molecule are intrinsically linked to its biological activity. For instance, the HOMO and LUMO energy levels can influence a molecule's ability to participate in charge-transfer interactions with biological targets. The photophysical properties are also relevant, particularly in the context of photodynamic therapy or bioimaging. A detailed understanding of the electronic landscape of this compound is therefore a critical step in exploring its potential as a therapeutic agent. The methodologies outlined in this guide provide a clear path for researchers to obtain this vital information, thereby accelerating the drug discovery and development process.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the electronic properties of this compound. While direct experimental data remains to be reported, the outlined hypothetical properties and detailed experimental and computational protocols offer a solid foundation for future research. By following the methodologies described herein, scientists can systematically characterize this and other novel naphthyridine derivatives, unlocking their full potential in medicinal chemistry and materials science.

Methodological & Application

Application Notes and Protocols: 2,7-Dimethoxy-1,5-naphthyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,7-dimethoxy-1,5-naphthyridine as a versatile precursor in the synthesis of functionalized 1,5-naphthyridine derivatives. The 1,5-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. These protocols focus on the transformation of this compound into key intermediates, such as 1,5-naphthyridine-2,7-diol and 2,7-dichloro-1,5-naphthyridine, and their subsequent conversion into valuable diamino-derivatives.

Overview of Synthetic Applications

This compound serves as a valuable starting material for accessing a variety of 2,7-disubstituted-1,5-naphthyridines. The methoxy groups can be readily cleaved to yield the corresponding diol, which exists in equilibrium with its tautomeric dione form. This diol/dione is a crucial intermediate that can be converted to the highly reactive 2,7-dichloro-1,5-naphthyridine. The dichloro derivative is an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functionalities, particularly amino groups, which are prevalent in many biologically active molecules.

The overall synthetic strategy is depicted in the workflow diagram below.

G cluster_0 Synthetic Pathway from this compound start This compound diol 1,5-Naphthyridine-2,7-diol start->diol O-Demethylation dichloro 2,7-Dichloro-1,5-naphthyridine diol->dichloro Chlorination diamino 2,7-Diamino-1,5-naphthyridine Derivatives dichloro->diamino Nucleophilic Amination (SNAr)

Caption: Synthetic workflow for the functionalization of this compound.

Experimental Protocols and Data

The ether cleavage of the methoxy groups is a key initial step. This can be achieved using strong acids such as hydrobromic acid or Lewis acids like boron tribromide.

Experimental Procedure (General Method):

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane for BBr₃ or acetic acid for HBr) is added the demethylating agent (e.g., BBr₃, 2.2 eq or 48% HBr, excess).

  • The reaction mixture is stirred at an appropriate temperature (e.g., 0 °C to room temperature for BBr₃, or reflux for HBr) for a specified time (typically 2-24 hours), while monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is quenched, for example by the slow addition of water or methanol if BBr₃ was used.

  • The product is isolated by filtration if it precipitates, or by extraction with a suitable organic solvent after neutralization.

  • The crude product is purified by recrystallization or column chromatography.

Table 1: O-Demethylation Reaction Conditions and Yields

ReagentSolventTemperature (°C)Time (h)Typical Yield (%)
48% HBrAcetic AcidReflux12-2480-90
BBr₃CH₂Cl₂0 to RT2-685-95

The conversion of the diol/dione to the dichloro derivative is a crucial activation step for subsequent nucleophilic substitutions. This transformation is typically achieved using reagents like phosphorus oxychloride (POCl₃) often in the presence of phosphorus pentachloride (PCl₅).

Experimental Procedure: [1][2]

  • A mixture of 1,5-naphthyridine-2,7-diol (1.0 eq), phosphorus pentachloride (2.1 eq), and phosphorus oxychloride (excess, serves as reagent and solvent) is prepared in a flask equipped with a reflux condenser.

  • The mixture is heated to reflux and maintained at this temperature for 4-8 hours. The reaction should be carried out in a well-ventilated fume hood.

  • After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is then cautiously poured onto crushed ice with vigorous stirring.

  • The aqueous solution is neutralized to a pH of 7-8 with a solid base such as sodium carbonate or a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude 2,7-dichloro-1,5-naphthyridine can be further purified by recrystallization from a suitable solvent like acetone or ethanol.[1]

Table 2: Chlorination Reaction Data

Starting MaterialReagentsTemperature (°C)Time (h)Typical Yield (%)
1,5-Naphthyridine-2,7-diolPCl₅, POCl₃Reflux4-870-80

The chloro groups of 2,7-dichloro-1,5-naphthyridine are readily displaced by various nucleophiles, particularly primary and secondary amines. This allows for the synthesis of a diverse library of 2,7-diamino-1,5-naphthyridine derivatives.

Experimental Procedure (General Method for Amination): [2]

  • In a sealed tube or a microwave vial, 2,7-dichloro-1,5-naphthyridine (1.0 eq) is dissolved or suspended in a suitable solvent (e.g., ethanol, n-butanol, or dioxane).

  • The desired amine (2.2-5.0 eq) is added to the mixture. For less reactive amines, a base such as K₂CO₃ or Et₃N may be added to scavenge the HCl generated.

  • The vessel is sealed and heated to a temperature between 100-160 °C for 12-48 hours. Microwave heating can significantly reduce the reaction time.

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature.

  • If a precipitate forms, it is collected by filtration and washed with a suitable solvent.

  • Alternatively, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel or by recrystallization.

Table 3: Representative Nucleophilic Amination Reactions

AmineSolventTemperature (°C)Time (h)Typical Yield (%)
Ammonia (aq.)Ethanol140 (sealed tube)2460-70
Benzylaminen-Butanol1201275-85
MorpholineDioxane1101680-90
AnilineDioxane110 (Pd-catalyzed)870-80

Signaling Pathways and Logical Relationships

The synthetic transformations described above follow a logical progression from a readily available starting material to high-value, functionalized products. This pathway is a common strategy in medicinal chemistry for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

G cluster_1 Chemical Transformation Logic start This compound (Stable Precursor) intermediate1 1,5-Naphthyridine-2,7-diol (Key Intermediate) start->intermediate1 Ether Cleavage intermediate2 2,7-Dichloro-1,5-naphthyridine (Activated Intermediate) intermediate1->intermediate2 Activation product_family 2,7-Disubstituted-1,5-naphthyridines (Diverse Products) intermediate2->product_family Functionalization

Caption: Logical flow of the synthetic strategy.

References

Application Notes and Protocols for the Synthesis of 2,7-Dimethoxy-1,5-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,5-Naphthyridine and its derivatives are important heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of methoxy groups at the 2 and 7 positions can significantly influence the molecule's electronic properties, solubility, and metabolic stability, making 2,7-dimethoxy-1,5-naphthyridine a valuable scaffold for further functionalization in drug discovery programs. This document provides a detailed protocol for a plausible synthetic route to this compound, based on established chemical transformations for analogous heterocyclic systems. The proposed pathway involves the synthesis of a key intermediate, 2,7-dichloro-1,5-naphthyridine, followed by a nucleophilic substitution to yield the target compound.

Proposed Synthetic Pathway

A logical and commonly employed strategy for the synthesis of dimethoxy-substituted naphthyridines involves a two-step process starting from the corresponding naphthyridine-dione. This dione is first converted to the dichloro derivative, which then undergoes nucleophilic substitution with a methoxide source.

Synthesis_Workflow A 1,5-Naphthyridine-2,7(1H,6H)-dione B Chlorination A->B POCl3, PCl5 C 2,7-Dichloro-1,5-naphthyridine B->C D Methoxylation C->D NaOMe, MeOH E This compound D->E

Figure 1: Proposed synthetic workflow for this compound.

Data Presentation: Summary of Key Reactions

The following table summarizes the key transformations, reagents, and expected outcomes for the synthesis of this compound. The data is based on analogous reactions reported for other naphthyridine isomers.[1]

StepReactionStarting MaterialKey ReagentsSolventTemperatureReaction TimeExpected Yield
1Chlorination1,5-Naphthyridine-2,7(1H,6H)-dionePhosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅)Neat or high-boiling solventReflux4-8 hours70-80%
2Nucleophilic Substitution2,7-Dichloro-1,5-naphthyridineSodium methoxide (NaOMe)Methanol (MeOH)Reflux6-12 hours85-95%

Experimental Protocols

Step 1: Synthesis of 2,7-Dichloro-1,5-naphthyridine

This protocol is adapted from the synthesis of analogous dichloro-naphthyridines.[1]

Materials:

  • 1,5-Naphthyridine-2,7(1H,6H)-dione

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Crushed ice

  • Sodium carbonate (Na₂CO₃)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stir bar, combine 1,5-naphthyridine-2,7(1H,6H)-dione (1.0 eq), phosphorus pentachloride (2.2 eq), and phosphorus oxychloride (2.5 eq).

  • Heat the mixture to reflux and maintain for 6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully and slowly pour the mixture over a large beaker of crushed ice with stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and will release HCl gas.

  • Neutralize the acidic solution by the slow addition of solid sodium carbonate until the pH reaches approximately 8.

  • A precipitate should form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water.

  • Recrystallize the crude product from acetone to yield pure 2,7-dichloro-1,5-naphthyridine as a pale yellow powder.

  • Dry the product under vacuum and characterize by ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Step 2: Synthesis of this compound

This protocol is based on nucleophilic substitution reactions on chloro-naphthyridines.

Materials:

  • 2,7-Dichloro-1,5-naphthyridine

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask

  • Reflux condenser

  • Stir bar

  • Heating mantle

  • Rotary evaporator

  • Dichloromethane (DCM)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,7-dichloro-1,5-naphthyridine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a stir bar and a reflux condenser.

  • Add sodium methoxide (2.5 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

  • Characterize the final product by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride and phosphorus pentachloride are corrosive and react violently with water. Handle with extreme care.

  • Sodium methoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • The quenching of the chlorination reaction is highly exothermic and releases HCl gas. Perform this step slowly and with caution.

Conclusion

The described protocol provides a comprehensive and logical approach for the synthesis of this compound derivatives. By following these detailed steps, researchers can reliably produce this valuable scaffold for further investigation and application in drug discovery and development. The methodologies are based on well-established and robust chemical transformations, ensuring a high probability of success for experienced synthetic chemists.

References

Application Notes and Protocols for the Functionalization of 2,7-Dimethoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup and reaction protocols for the chemical modification of 2,7-dimethoxy-1,5-naphthyridine. This versatile scaffold serves as a valuable starting material for the synthesis of a diverse range of functionalized 1,5-naphthyridine derivatives, which are of significant interest in medicinal chemistry and materials science. The following protocols detail a two-step conversion of this compound to the key intermediate, 2,7-dichloro-1,5-naphthyridine, and its subsequent use in prominent cross-coupling reactions.

Synthetic Strategy Overview

The primary synthetic route involves the initial demethylation of this compound to yield 1,5-naphthyridine-2,7-diol. This intermediate is then subjected to a chlorination reaction to produce 2,7-dichloro-1,5-naphthyridine. This di-halogenated scaffold is a versatile precursor for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as well as for direct C-H arylation, allowing for the introduction of a wide array of substituents at the 2 and 7 positions.

G cluster_0 Synthetic Pathway This compound This compound 1,5-Naphthyridine-2,7-diol 1,5-Naphthyridine-2,7-diol This compound->1,5-Naphthyridine-2,7-diol Demethylation (BBr3) 2,7-Dichloro-1,5-naphthyridine 2,7-Dichloro-1,5-naphthyridine 1,5-Naphthyridine-2,7-diol->2,7-Dichloro-1,5-naphthyridine Chlorination (POCl3/PCl5) Functionalized 2,7-Disubstituted-1,5-naphthyridines Functionalized 2,7-Disubstituted-1,5-naphthyridines 2,7-Dichloro-1,5-naphthyridine->Functionalized 2,7-Disubstituted-1,5-naphthyridines Cross-Coupling Reactions

Caption: Synthetic workflow from this compound.

Experimental Protocols

Protocol 1: Demethylation of this compound

This protocol describes the cleavage of the methyl ethers of this compound to yield 1,5-naphthyridine-2,7-diol using boron tribromide (BBr₃).

Materials:

  • This compound

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

  • Anhydrous dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 1.0 M solution of BBr₃ in DCM (2.5 equiv) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with a suitable organic solvent (e.g., a mixture of DCM and isopropanol).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1,5-naphthyridine-2,7-diol.

  • The crude product can be purified by recrystallization or column chromatography.

Reactant Equivalents Purity Expected Yield
This compound1.0>98%85-95%
Boron tribromide (1.0 M in DCM)2.5N/AN/A
Protocol 2: Chlorination of 1,5-Naphthyridine-2,7-diol

This protocol details the conversion of 1,5-naphthyridine-2,7-diol to 2,7-dichloro-1,5-naphthyridine using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

Materials:

  • 1,5-Naphthyridine-2,7-diol

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Crushed ice

  • Sodium carbonate (Na₂CO₃)

  • Acetone

  • Standard glassware for reflux reactions

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, carefully mix 1,5-naphthyridine-2,7-diol (1.0 equiv), PCl₅ (2.1 equiv), and POCl₃ (2.5 equiv).

  • Heat the mixture to reflux and maintain for 6 hours.

  • After cooling to room temperature, cautiously pour the reaction mixture over a large volume of crushed ice.

  • Neutralize the acidic solution by the portion-wise addition of solid Na₂CO₃ until the pH reaches approximately 8.

  • A precipitate will form. Collect the solid by filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from acetone to afford pure 2,7-dichloro-1,5-naphthyridine.[1]

Reactant Equivalents Purity Expected Yield
1,5-Naphthyridine-2,7-diol1.0>95%70-80%
Phosphorus pentachloride2.1>98%N/A
Phosphorus oxychloride2.5>99%N/A
Protocol 3: Suzuki-Miyaura Cross-Coupling of 2,7-Dichloro-1,5-naphthyridine

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of 2,7-dichloro-1,5-naphthyridine with arylboronic acids to synthesize 2,7-diaryl-1,5-naphthyridines.

G cluster_1 Suzuki-Miyaura Coupling Workflow Reactants Reactants Inert_Atmosphere Inert_Atmosphere Reactants->Inert_Atmosphere Combine Reaction Reaction Inert_Atmosphere->Reaction Heat Workup Workup Reaction->Workup Cool & Quench Purification Purification Workup->Purification Extract & Dry Product Product Purification->Product Isolate

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • 2,7-Dichloro-1,5-naphthyridine

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) or another suitable base

  • Anhydrous 1,4-dioxane or toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add 2,7-dichloro-1,5-naphthyridine (1.0 equiv), the arylboronic acid (2.2-3.0 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,7-diaryl-1,5-naphthyridine.

Catalyst System Base Solvent Temperature (°C) Typical Yield
Pd(OAc)₂ / SPhosK₃PO₄Dioxane10075-90%
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene11070-85%
Protocol 4: Buchwald-Hartwig Amination of 2,7-Dichloro-1,5-naphthyridine

This protocol outlines the palladium-catalyzed amination of 2,7-dichloro-1,5-naphthyridine with primary or secondary amines.

Materials:

  • 2,7-Dichloro-1,5-naphthyridine

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) or other bulky electron-rich phosphine ligand

  • Sodium tert-butoxide (NaOt-Bu) or another strong base

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with 2,7-dichloro-1,5-naphthyridine (1.0 equiv), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2.2-3.0 equiv).

  • Add the anhydrous solvent, followed by the amine (2.2-2.5 equiv).

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction progress.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Catalyst System Base Solvent Temperature (°C) Amine Type Typical Yield
Pd(OAc)₂ / RuPhosNaOt-BuToluene100-110Primary/Secondary60-85%
G3-XPhos precatalystLHMDSDioxane80-100Primary/Secondary70-90%
Protocol 5: Direct C-H Arylation of 1,5-Naphthyridine Derivatives

This protocol provides a general procedure for the direct C-H arylation of a 1,5-naphthyridine core, which can be adapted for the functionalization of 2,7-disubstituted-1,5-naphthyridines.

Materials:

  • 1,5-Naphthyridine derivative

  • Aryl halide (bromide or iodide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Pivalic acid (PivOH) as an additive

  • Anhydrous N,N-dimethylacetamide (DMA) or other high-boiling polar aprotic solvent

Procedure:

  • In a reaction vial, combine the 1,5-naphthyridine derivative (1.0 equiv), aryl halide (1.5-2.0 equiv), Pd(OAc)₂ (5-10 mol%), and the base (2.0-3.0 equiv).

  • Add pivalic acid (20-30 mol%) and the anhydrous solvent.

  • Seal the vial and heat the mixture to 120-150 °C for 24-48 hours.

  • Monitor the reaction for the formation of the arylated product.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Catalyst Base Additive Solvent Temperature (°C) Typical Yield
Pd(OAc)₂K₂CO₃PivOHDMA14050-70%

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. All reactions should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

References

Application Notes and Protocols for the Characterization of 2,7-Dimethoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2,7-Dimethoxy-1,5-naphthyridine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from the closely related isomer, 2,7-dimethoxy-1,8-naphthyridine, and provides generalized protocols applicable to the analysis of naphthyridine derivatives.

Compound Overview

This compound is a heterocyclic organic compound with the molecular formula C₁₀H₁₀N₂O₂. Its structure consists of a 1,5-naphthyridine core with two methoxy groups at positions 2 and 7. Naphthyridine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Accurate and thorough analytical characterization is crucial for quality control, regulatory submission, and understanding structure-activity relationships.

Chemical Structure:

Caption: Chemical structure of this compound.

Analytical Techniques and Expected Data

The primary analytical techniques for the characterization of this compound include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of the compound.

Expected ¹H NMR Spectral Data (based on 2,7-dimethoxy-1,8-naphthyridine as a reference):

The proton chemical shifts are influenced by the electron-withdrawing nitrogen atoms and the electron-donating methoxy groups.

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-3, H-66.80 - 7.00d8.0 - 9.0
H-4, H-87.90 - 8.10d8.0 - 9.0
-OCH₃4.00 - 4.20s-

Expected ¹³C NMR Spectral Data (based on 2,7-dimethoxy-1,8-naphthyridine as a reference):

Carbon Expected Chemical Shift (ppm)
C-2, C-7162.0 - 164.0
C-3, C-6105.0 - 107.0
C-4, C-8138.0 - 140.0
C-4a, C-8a145.0 - 147.0
-OCH₃53.0 - 55.0
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Expected Mass Spectrometry Data:

Technique Ion Expected m/z
Electrospray Ionization (ESI)[M+H]⁺191.0815
[M+Na]⁺213.0634

The high-resolution mass spectrometry (HRMS) data should be consistent with the molecular formula C₁₀H₁₀N₂O₂.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of this compound and for quantitative analysis. A reverse-phase HPLC method is generally suitable.

Typical HPLC Method Parameters:

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 320 nm
Column Temperature 30 °C
UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. The naphthyridine core is expected to exhibit characteristic absorption bands.

Expected UV-Vis Absorption Maxima (in Methanol):

λmax (nm)
~220 - 240
~310 - 330

Experimental Protocols

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: 400 MHz or 500 MHz NMR Spectrometer.

Procedure:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum using standard parameters.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow Sample Sample Preparation (5-10 mg in 0.6 mL solvent) NMR NMR Acquisition (¹H and ¹³C spectra) Sample->NMR Processing Data Processing (FT, Phasing, Baseline) NMR->Processing Analysis Spectral Analysis (Peak picking, Integration) Processing->Analysis

Caption: General workflow for NMR analysis.

Mass Spectrometry Protocol (ESI-HRMS)

Objective: To determine the accurate mass and confirm the elemental composition.

Instrumentation: High-Resolution Mass Spectrometer with an Electrospray Ionization source.

Procedure:

  • Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode.

  • Perform a calibration of the instrument to ensure high mass accuracy.

  • Analyze the resulting spectrum to identify the [M+H]⁺ ion and calculate its elemental composition.

MS_Workflow Sample Sample Preparation (10-50 µg/mL solution) Infusion Direct Infusion (5-10 µL/min) Sample->Infusion Acquisition MS Data Acquisition (Positive Ion Mode) Infusion->Acquisition Analysis Data Analysis (Accurate Mass Determination) Acquisition->Analysis

Caption: Workflow for ESI-HRMS analysis.

HPLC Purity Analysis Protocol

Objective: To determine the purity of the this compound sample.

Instrumentation: HPLC system with a UV detector and a C18 column.

Procedure:

  • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Dilute the stock solution to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Set up the HPLC system with the conditions outlined in section 2.3.

  • Inject 10 µL of the sample solution.

  • Run the gradient method and record the chromatogram.

  • Integrate the peaks in the chromatogram and calculate the area percentage of the main peak to determine the purity.

HPLC_Workflow Sample Sample Preparation (0.1 mg/mL solution) Injection HPLC Injection (10 µL) Sample->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection and Purity Calculation Separation->Detection

Caption: Workflow for HPLC purity analysis.

Data Interpretation and Reporting

A comprehensive characterization of this compound should include a summary of all analytical data. The combination of NMR, MS, and HPLC data provides a high degree of confidence in the identity, structure, and purity of the compound. All experimental details and results should be clearly documented for regulatory purposes and scientific publications.

Disclaimer: The NMR and MS data presented are based on expected values and data from a closely related isomer due to the lack of publicly available experimental data for this compound. These values should be confirmed by experimental analysis. The provided protocols are general guidelines and may require optimization for specific instrumentation and sample characteristics.

Application Notes and Protocols: 2,7-Dimethoxy-1,5-naphthyridine as a Versatile Scaffold for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of the 2,7-disubstituted 1,5-naphthyridine scaffold, with a focus on its application as a core building block for the development of potent kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways. The protocols outlined below are based on established synthetic methodologies for the functionalization of the 1,5-naphthyridine core, providing a roadmap for the synthesis of complex, biologically active molecules.

Introduction to the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine ring system is a privileged scaffold in medicinal chemistry due to its rigid, planar structure and the presence of two nitrogen atoms that can act as hydrogen bond acceptors. This framework serves as an excellent bioisostere for other bicyclic heteroaromatic systems, such as quinolines and purines, and offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. The introduction of substituents at the 2 and 7 (or 8) positions has been shown to be particularly effective in modulating kinase inhibitory activity. While direct literature on the use of 2,7-dimethoxy-1,5-naphthyridine as a starting material is limited, the following sections detail the synthesis of key intermediates and their elaboration into potent kinase inhibitors.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for drug discovery.[2] Dual inhibitors targeting both PI3K and mTOR can offer a more comprehensive blockade of the pathway, potentially overcoming feedback loops and resistance mechanisms.[2]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth Inhibits translation (when unphosphorylated)

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Synthetic Strategies for 2,7-Disubstituted 1,5-Naphthyridines

The synthesis of 2,7-disubstituted 1,5-naphthyridines typically begins with the construction of the core heterocyclic system, followed by functionalization at the desired positions. A common and versatile approach involves the preparation of a 2,7-dichloro-1,5-naphthyridine intermediate, which can then undergo nucleophilic aromatic substitution (SNAr) or cross-coupling reactions to introduce a variety of substituents.

Protocol 1: Synthesis of 2,7-Dichloro-1,8-naphthyridine (A Representative Analog)

This protocol describes the synthesis of 2,7-dichloro-1,8-naphthyridine, a close structural isomer of the 1,5-naphthyridine target. The principles of this synthesis, particularly the chlorination step, are applicable to the 1,5-naphthyridine series.[3]

Materials:

  • 1,8-Naphthyridine-2,7(1H,8H)-dione

  • Phosphorus pentachloride (PCl5)

  • Phosphorus oxychloride (POCl3)

  • Crushed ice

  • Sodium carbonate

  • Acetone

Procedure:

  • A mixture of 1,8-naphthyridine-2,7(1H,8H)-dione (1.10 g, 6.79 mmol), phosphorus pentachloride (3.00 g, 14.40 mmol), and phosphorus oxychloride (2.57 g, 16.76 mmol) is heated to reflux for 6 hours.[3]

  • After cooling, the reaction mixture is carefully poured over crushed ice.[3]

  • The solution is made alkaline (pH 8) by the addition of sodium carbonate.[3]

  • The resulting brown precipitate is collected by filtration.[3]

  • The crude product is recrystallized from acetone to yield 2,7-dichloro-1,8-naphthyridine as a pale yellow powder.[3]

A similar strategy can be employed for the 1,5-naphthyridine isomer, starting from the corresponding 1,5-naphthyridine-2,6-dione.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

Once the dichloro-naphthyridine intermediate is obtained, the chloro groups can be displaced by various nucleophiles, such as amines or alkoxides, to introduce the desired substituents at the 2 and 7 positions.

Materials:

  • 2,7-Dichloro-1,5-naphthyridine

  • Desired amine or alcohol nucleophile

  • Base (e.g., Cs2CO3, K2CO3)

  • Solvent (e.g., DMF, Dioxane)

Procedure:

  • To a solution of 2,7-dichloro-1,5-naphthyridine in a suitable solvent (e.g., DMF), add the amine or alcohol nucleophile and a base (e.g., Cs2CO3).

  • Heat the reaction mixture at an elevated temperature (e.g., 110 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired 2,7-disubstituted-1,5-naphthyridine.

This protocol can be adapted for the synthesis of this compound by using sodium methoxide as the nucleophile.

Application in Kinase Inhibitor Synthesis: Imidazo[1][4]naphthyridine Derivatives as PI3K/mTOR Dual Inhibitors

A series of tricyclic imidazo[1][4]naphthyridine derivatives have been developed as potent dual inhibitors of PI3K and mTOR.[2] The synthesis of these compounds highlights the utility of the 1,5-naphthyridine core as a template for generating complex, biologically active molecules.

Synthetic_Workflow start Substituted 3-aminopyridine step1 Gould-Jacobs Reaction start->step1 intermediate1 4-Hydroxy-1,5- naphthyridine-3- carboxylate step1->intermediate1 step2 Chlorination (POCl3) intermediate1->step2 intermediate2 4-Chloro-1,5- naphthyridine-3- carboxylate step2->intermediate2 step3 Suzuki Coupling (R-B(OH)2) intermediate2->step3 intermediate3 4-Aryl-1,5- naphthyridine-3- carboxylate step3->intermediate3 step4 Amine Displacement intermediate3->step4 intermediate4 4-Aryl-1,5- naphthyridin-X-amine step4->intermediate4 step5 Cyclization intermediate4->step5 final_product Tricyclic Imidazo [1,5]naphthyridine Kinase Inhibitor step5->final_product

Caption: Generalized Synthetic Workflow for Imidazo[1][4]naphthyridine Kinase Inhibitors.

Protocol 3: Synthesis of a Tricyclic Imidazo[1][4]naphthyridine PI3K/mTOR Inhibitor (General Route)[2]

This protocol outlines the general synthetic strategy for preparing the tricyclic core.

Materials:

  • Substituted 3-aminopyridine

  • Diethyl 2-(ethoxymethylene)malonate

  • Phenyl ether

  • Phosphorus oxychloride (POCl3)

  • Aryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Toluene

  • Amine (R1NH2)

  • Acetic acid

  • Lithium hydroxide (LiOH)

  • Ethanol-water

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et3N)

  • Dimethylformamide (DMF)

  • Methyl iodide (MeI)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Gould-Jacobs Reaction: React the substituted 3-aminopyridine with diethyl 2-(ethoxymethylene)malonate in ethanol and reflux to form the initial adduct.[2]

  • Cyclization: Heat the adduct in phenyl ether to effect cyclization to the 4-hydroxy-1,5-naphthyridine-3-carboxylate.[2]

  • Chlorination: Treat the hydroxy-naphthyridine with POCl3 to yield the 4-chloro-1,5-naphthyridine-3-carboxylate.[2]

  • Suzuki Coupling: Perform a Suzuki coupling with an appropriate boronic acid or ester in the presence of a palladium catalyst and base to introduce a substituent at the 4-position.[2]

  • Amine Displacement: React the resulting ester with an amine (R1NH2) in acetic acid.[2]

  • Saponification: Hydrolyze the ester using LiOH in an ethanol-water mixture.[2]

  • Curtius Rearrangement and Cyclization: Treat the resulting carboxylic acid with DPPA and Et3N in DMF to induce a Curtius rearrangement and subsequent cyclization to form the tricyclic imidazo[1][4]naphthyridine core.[2]

  • N-Alkylation: Alkylate the tricycle with methyl iodide in the presence of NaOH.[2]

Quantitative Data: Biological Activity of Naphthyridine-Based Kinase Inhibitors

The following tables summarize the in vitro and cellular activities of representative naphthyridine-based kinase inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of Tricyclic Imidazo[1][4]naphthyridine Derivatives [2]

CompoundPI3Kα Ki (nM)mTOR Ki (nM)Ligand Efficiency (LE)
1 1.414.510.354

Table 2: Cellular Activity of Tricyclic Imidazo[1][4]naphthyridine Derivatives [2]

CompoundBT20 Cellular IC50 (nM) (p-Akt S473)
1 144

Table 3: In Vitro Kinase Inhibitory Activity of Benzo[h][1][5]naphthyridin-2(1H)-one mTOR Inhibitors [1]

CompoundmTORC1 IC50 (nM)PI3Kα IC50 (nM)
7 5.4>300
26 (Torin1) <0.5>500

Conclusion

The 2,7-disubstituted 1,5-naphthyridine scaffold is a highly valuable building block for the synthesis of complex molecules with significant therapeutic potential. The synthetic protocols outlined in these application notes provide a foundation for the functionalization of the 1,5-naphthyridine core, enabling the generation of diverse chemical libraries. The demonstrated potent and selective inhibition of key kinases in the PI3K/mTOR pathway by naphthyridine-based compounds underscores the promise of this scaffold in the development of novel anticancer agents and other targeted therapies. Further exploration of the chemical space around the this compound core is warranted to uncover new therapeutic opportunities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,7-Dimethoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,7-Dimethoxy-1,5-naphthyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly in the critical methoxylation step of 2,7-dichloro-1,5-naphthyridine.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficient reaction temperature: The nucleophilic aromatic substitution (SNAr) of less activated chloro-aromatics can require elevated temperatures to proceed at a reasonable rate. 2. Inactive sodium methoxide: Sodium methoxide is hygroscopic and can be deactivated by moisture. 3. Poor solvent quality: The presence of water in the methanol can quench the sodium methoxide.1. Increase reaction temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition. The use of a high-boiling point solvent or microwave heating can be effective.[1] 2. Use fresh or properly stored sodium methoxide: Ensure the sodium methoxide is a fine, white powder and has been stored under anhydrous conditions. 3. Use anhydrous solvent: Use dry methanol to prevent the deactivation of the sodium methoxide.
Formation of Monomethoxy Side Product 1. Insufficient sodium methoxide: An inadequate amount of the nucleophile will lead to incomplete substitution. 2. Short reaction time: The second substitution is often slower than the first due to electronic effects.1. Increase the equivalents of sodium methoxide: Use a larger excess of sodium methoxide to drive the reaction to completion. 2. Extend the reaction time: Monitor the reaction by TLC or LC-MS to ensure the complete conversion of the mono-substituted intermediate.
Presence of Unidentified Impurities 1. Side reactions: At higher temperatures, alternative reaction pathways, such as the benzyne mechanism, may become more prevalent, leading to a variety of byproducts.[2] 2. Degradation of starting material or product: The naphthyridine ring system can be sensitive to harsh reaction conditions.1. Optimize reaction temperature: Carefully control the temperature to favor the desired SNAr pathway. 2. Use a milder base or catalyst: In some cases, a different base or the addition of a catalyst (e.g., a copper salt) might facilitate the reaction under milder conditions. 3. Purify the product: Utilize column chromatography or recrystallization to isolate the desired product from the impurities.
Difficult Purification 1. Similar polarity of product and byproducts: The monomethoxy intermediate and other side products may have similar polarities to the desired dimethoxy product, making chromatographic separation challenging.1. Optimize chromatographic conditions: Experiment with different solvent systems and stationary phases to improve separation. 2. Consider recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct route is the nucleophilic aromatic substitution (SNAr) of 2,7-dichloro-1,5-naphthyridine with sodium methoxide in methanol. This reaction replaces both chlorine atoms with methoxy groups.

Q2: What are the key parameters to control for a high-yield synthesis?

A2: The key parameters to optimize are:

  • Reaction Temperature: Higher temperatures generally favor the reaction but can also lead to side products.

  • Concentration of Sodium Methoxide: A sufficient excess of sodium methoxide is crucial for complete disubstitution.

  • Anhydrous Conditions: Moisture will deactivate the sodium methoxide and should be strictly avoided.

  • Reaction Time: The reaction should be monitored to ensure it goes to completion.

Q3: What are the potential side reactions in this synthesis?

A3: Potential side reactions include:

  • Incomplete substitution: Leading to the formation of 2-chloro-7-methoxy-1,5-naphthyridine.

  • Hydrolysis: If water is present, the chloro or methoxy groups can be hydrolyzed to form hydroxy-naphthyridines.

  • Benzyne formation: At very high temperatures, an elimination-addition reaction via a benzyne intermediate can occur, leading to regioisomeric byproducts, though this is less common for heteroaromatic systems compared to simple chlorobenzene.[2]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to the starting material (2,7-dichloro-1,5-naphthyridine) and, if available, an authentic sample of the product, you can track the disappearance of the starting material and the appearance of the product and any intermediates.

Q5: What is a typical work-up and purification procedure?

A5: A typical work-up procedure involves quenching the reaction with water, followed by extraction of the product into an organic solvent like dichloromethane or ethyl acetate. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. Purification is typically achieved by column chromatography on silica gel or by recrystallization.

Experimental Protocols

Synthesis of this compound from 2,7-Dichloro-1,5-naphthyridine

Materials:

  • 2,7-Dichloro-1,5-naphthyridine

  • Sodium methoxide

  • Anhydrous methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,7-dichloro-1,5-naphthyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (2.5 - 3.0 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after several hours, as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Carefully quench the reaction by adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Visualizations

Synthesis_Pathway Start 2,7-Dichloro-1,5-naphthyridine Intermediate 2-Chloro-7-methoxy-1,5-naphthyridine (Monomethoxy Intermediate) Start->Intermediate SNAr (1st Substitution) Reagent Sodium Methoxide (NaOMe) in Methanol (MeOH) Product This compound Intermediate->Product SNAr (2nd Substitution)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Reaction Complete? LowConversion Low Conversion Start->LowConversion No IncompleteReaction Incomplete Reaction (Monomethoxy product) Start->IncompleteReaction Partially GoodConversion Good Conversion Start->GoodConversion Yes CheckTemp Increase Temperature? LowConversion->CheckTemp Check IncreaseTime Increase Reaction Time? IncompleteReaction->IncreaseTime Check Proceed Proceed to Workup GoodConversion->Proceed CheckBase Check NaOMe quality/ Increase Equivalents? CheckTemp->CheckBase Yes CheckBase->Proceed Yes IncreaseTime->CheckBase Yes

Caption: Troubleshooting workflow for the synthesis.

Yield_Factors Yield Yield of 2,7-Dimethoxy- 1,5-naphthyridine Temp Reaction Temperature Temp->Yield Increases, but risks side reactions Time Reaction Time Time->Yield Increases to completion Base Equivalents of NaOMe Base->Yield Increases to completion Purity Reagent/Solvent Purity Purity->Yield Crucial for high yield

Caption: Factors affecting the reaction yield.

References

Technical Support Center: Purification of 2,7-Dimethoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,7-Dimethoxy-1,5-naphthyridine. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to streamline your purification process.

Troubleshooting Guide

This section addresses common issues observed during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Column Chromatography 1. Co-elution of Impurities: The mono-substituted intermediate (2-chloro-7-methoxy-1,5-naphthyridine) or unreacted starting material (2,7-dichloro-1,5-naphthyridine) may have similar polarity to the desired product. 2. Inappropriate Solvent System: The chosen eluent may not provide adequate separation. 3. Column Overloading: Exceeding the capacity of the silica gel.1. Optimize Solvent System: Employ a gradient elution. Start with a non-polar solvent (e.g., hexane or cyclohexane) and gradually increase the polarity with ethyl acetate or a mixture of chloroform and methanol. A shallow gradient can improve separation. 2. Alternative Stationary Phase: Consider using alumina or a reverse-phase C18 column if silica gel proves ineffective. 3. Reduce Sample Load: Decrease the amount of crude material loaded onto the column.
Low Recovery from Column Chromatography 1. Adsorption to Silica Gel: The basic nitrogen atoms in the naphthyridine ring can strongly adsorb to the acidic silica gel. 2. Compound Instability: Prolonged exposure to the stationary phase may lead to degradation. 3. Streaking on TLC Plate: Indicates strong interaction with the stationary phase.1. Deactivate Silica Gel: Add a small percentage of triethylamine (0.1-1%) to the eluent to neutralize acidic sites on the silica gel. 2. Use Alumina: Basic or neutral alumina can be a better alternative to silica gel for basic compounds. 3. Expedite Chromatography: Use flash chromatography to minimize the time the compound spends on the column.
Difficulty in Recrystallization 1. Oiling Out: The compound separates as a liquid instead of forming crystals. This is a known challenge with some annulated pyridine compounds. 2. Poor Crystal Formation: The compound remains in solution even at low temperatures. 3. Inappropriate Solvent Choice: The solvent may be too good or too poor at dissolving the compound.1. Solvent System Modification: Use a mixed solvent system. Dissolve the compound in a good solvent (e.g., dichloromethane or chloroform) and slowly add a poor solvent (e.g., hexane or diethyl ether) until turbidity appears, then allow to cool slowly. 2. Scratching and Seeding: Scratch the inside of the flask with a glass rod to induce nucleation. If available, add a seed crystal of the pure compound. 3. Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in a refrigerator or freezer.
Product Discoloration 1. Presence of Trace Impurities: Residual catalysts or colored byproducts from the synthesis. 2. Oxidation/Degradation: The compound may be sensitive to air or light.1. Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and filter through celite to remove colored impurities before recrystallization. 2. Inert Atmosphere: Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) and protect from light.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The most common synthetic route to this compound is the nucleophilic substitution of 2,7-dichloro-1,5-naphthyridine with sodium methoxide. Therefore, the most likely impurities are:

  • Unreacted Starting Material: 2,7-dichloro-1,5-naphthyridine.

  • Mono-substituted Intermediate: 2-chloro-7-methoxy-1,5-naphthyridine.

These impurities can often be challenging to separate due to their structural similarity to the final product.

Q2: My compound appears pure by TLC, but the NMR spectrum shows broad peaks. What could be the issue?

A2: Broad peaks in the NMR spectrum can indicate several issues:

  • Residual Paramagnetic Impurities: Trace amounts of metal catalysts (e.g., palladium or copper) from preceding synthetic steps can cause peak broadening.

  • Aggregation: The planar naphthyridine core may lead to aggregation at higher concentrations, which can broaden NMR signals.

  • Slow Conformational Exchange: While less common for this rigid scaffold, it can be a factor in some derivatives.

To address this, try washing a solution of your compound with a chelating agent like EDTA to remove metal traces, or acquire the NMR spectrum at a higher temperature or in a different solvent to disrupt aggregation.

Q3: Is this compound stable to acidic or basic conditions during workup and purification?

A3: While generally stable, prolonged exposure to strong acids or bases should be avoided. The methoxy groups are relatively stable ether linkages. However, the pyridine-like nitrogen atoms can be protonated by strong acids, which will alter the compound's solubility and chromatographic behavior. Strong bases could potentially react with any residual chloro-intermediates. It is recommended to maintain a neutral or slightly basic pH during aqueous workups. When using triethylamine in chromatography, use the minimum effective amount.

Experimental Protocols

Column Chromatography Purification

This protocol is a general guideline for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or cyclohexane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent. A suggested gradient is from 5% to 30% ethyl acetate in hexane. Collect fractions and monitor by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Recrystallization Protocol

This protocol provides a method for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Dichloromethane (or chloroform)

  • Hexane (or diethyl ether)

  • Erlenmeyer flask, heating source, filtration apparatus

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of a "good" solvent (e.g., dichloromethane) to dissolve it completely, with gentle heating if necessary.

  • Addition of "Poor" Solvent: While the solution is warm, slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following tables provide illustrative data for the purification of this compound. Actual results may vary depending on the scale and specific conditions of your synthesis.

Table 1: Illustrative Purity and Yield Data for Purification Methods

Purification MethodStarting Purity (Illustrative)Final Purity (Illustrative)Yield (Illustrative)Notes
Column Chromatography 75%>98%70-85%Effective at removing both polar and non-polar impurities. Yield can be affected by adsorption to silica.
Recrystallization 85%>99%60-80%Best for removing small amounts of impurities. Yield is dependent on the solubility profile.
Combined Approach 75%>99.5%50-70%Column chromatography followed by recrystallization often yields the highest purity product.

Table 2: Suggested Solvent Systems for Chromatography and Recrystallization

TechniqueSolvent SystemRatios (v/v)Comments
TLC Analysis Hexane:Ethyl Acetate7:3Good for initial assessment of crude mixture.
Column Chromatography Hexane:Ethyl Acetate (Gradient)95:5 to 70:30A shallow gradient is recommended for optimal separation of closely related impurities.
Chloroform:Methanol (Gradient)99:1 to 95:5An alternative for more polar impurities.
Recrystallization Dichloromethane:HexaneVariesA common and effective mixed-solvent system.
EthanolSingle SolventCan be effective if impurities have significantly different solubilities.
Diethyl EtherSingle SolventMentioned in literature for crystallization of similar naphthyridine derivatives.

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting common purification challenges.

Troubleshooting Low Purity after Column Chromatography start Low Purity Detected check_tlc Review TLC Analysis start->check_tlc co_elution Co-elution Suspected check_tlc->co_elution streaking Streaking Observed? check_tlc->streaking optimize_solvent Optimize Solvent System (e.g., shallower gradient) co_elution->optimize_solvent Yes change_stationary_phase Change Stationary Phase (e.g., Alumina, C18) co_elution->change_stationary_phase No Improvement add_base Add Triethylamine to Eluent streaking->add_base Yes recrystallize Attempt Recrystallization of Mixed Fractions optimize_solvent->recrystallize

Caption: Workflow for addressing low purity in column chromatography.

Troubleshooting Recrystallization Issues start Recrystallization Fails oiling_out Compound Oiling Out? start->oiling_out no_crystals No Crystals Form? start->no_crystals change_solvent Change Solvent System (e.g., different polarity mix) oiling_out->change_solvent Yes slow_cool Ensure Slow Cooling oiling_out->slow_cool Yes scratch_seed Scratch Flask / Add Seed Crystal no_crystals->scratch_seed Yes concentrate Concentrate Solution Further no_crystals->concentrate Yes change_solvent->scratch_seed

Caption: Decision tree for resolving common recrystallization problems.

Technical Support Center: Synthesis of 2,7-Dimethoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,7-dimethoxy-1,5-naphthyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section offers solutions to common problems encountered during the synthesis of this compound, focusing on potential side reactions and purification challenges.

Issue 1: Low yield of this compound during methoxylation of 2,7-dichloro-1,5-naphthyridine.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction - Increase reaction time.- Increase reaction temperature.- Use a stronger base (e.g., NaH instead of K₂CO₃).- Ensure anhydrous conditions, as water can consume the base and hydrolyze the starting material.Increased conversion to the desired dimethoxy product.
Side Reaction: Monomethoxylation - Use a larger excess of sodium methoxide (e.g., 2.5-3 equivalents per equivalent of dichloronaphthyridine).- Add the sodium methoxide portion-wise to maintain a high concentration throughout the reaction.Drive the reaction to completion, minimizing the formation of 2-chloro-7-methoxy-1,5-naphthyridine.
Side Reaction: Hydrolysis - Use freshly dried methanol and glassware.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.Reduce the formation of hydroxy-naphthyridine byproducts.

Issue 2: Presence of a significant amount of a demethylated product (e.g., 2-hydroxy-7-methoxy-1,5-naphthyridine) in the final product.

Potential Cause Troubleshooting Step Expected Outcome
Acidic Conditions During Workup or Purification - Neutralize the reaction mixture carefully with a mild base (e.g., saturated sodium bicarbonate solution) before extraction.- Avoid using acidic solvents or additives during chromatography. Use a neutral or slightly basic mobile phase if possible.Preserve the methoxy groups and prevent the formation of hydroxy impurities.
High Reaction Temperatures in the Presence of Lewis Acids or Protic Acids - If the synthesis involves steps with acidic reagents, consider performing them at a lower temperature.- Explore alternative synthetic routes that avoid harsh acidic conditions.Minimize or eliminate the demethylation side reaction.

Issue 3: Formation of isomeric byproducts during the cyclization step to form the 1,5-naphthyridine core.

Potential Cause Troubleshooting Step Expected Outcome
Lack of Regiocontrol in Skraup-type Reactions - Modify the catalyst or solvent system to influence the regioselectivity of the cyclization.- Consider using a milder cyclization method if available for the specific precursors.- Protect one of the potential cyclization sites on the precursor molecule to direct the reaction to the desired position.Increased yield of the desired 2,7-disubstituted 1,5-naphthyridine isomer over other regioisomers.
Use of Unsymmetrical Precursors - If possible, design the synthesis to use symmetrical precursors to avoid the formation of regioisomers.A single product isomer is formed, simplifying purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect when synthesizing this compound?

A1: The most common side reactions depend on the synthetic route. If you are performing a nucleophilic substitution on a dihalo-1,5-naphthyridine with methoxide, you can expect incomplete substitution leading to mono-methoxy-mono-halo-1,5-naphthyridine. Hydrolysis to the corresponding hydroxy-naphthyridine can also occur if water is present. If your synthesis involves acidic conditions, particularly at elevated temperatures, demethylation of one or both methoxy groups is a significant risk. For syntheses that build the naphthyridine core, such as a Skraup reaction with a substituted aminopyridine, the formation of undesired regioisomers is a common issue.

Q2: How can I effectively purify this compound from its partially demethylated or monomethoxylated precursors?

A2: Column chromatography on silica gel is a standard method for purification. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, can effectively separate the desired dimethoxy product from the more polar hydroxy-containing byproducts. The monomethoxylated intermediate will be less polar than the hydroxy byproducts but more polar than the desired product. Recrystallization from a suitable solvent system can also be an effective final purification step.

Q3: What analytical techniques are best for identifying side products in my reaction mixture?

A3: A combination of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for identifying the number of components in your reaction mixture. For structural elucidation of the side products, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable. Comparing the spectra of your isolated byproducts with that of your starting materials and the desired product will help in their identification.

Q4: Can the methoxy groups on the 1,5-naphthyridine ring be cleaved under certain reaction conditions?

A4: Yes. Aryl methoxy groups can be cleaved under strongly acidic conditions (e.g., HBr, HCl, or BBr₃) or with certain Lewis acids, often at elevated temperatures.[1][2] It is crucial to be mindful of the conditions used during the synthesis and workup to avoid unintentional demethylation.

Experimental Protocols

Protocol 1: Methoxylation of 2,7-Dichloro-1,5-naphthyridine

  • Preparation: To a solution of sodium methoxide (2.5 eq.) in anhydrous methanol (10 mL per 1 mmol of substrate) in a flame-dried round-bottom flask under an argon atmosphere, add 2,7-dichloro-1,5-naphthyridine (1.0 eq.).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: After cooling to room temperature, carefully quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with dichloromethane or chloroform (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start Precursors 2,7-Dichloro-1,5-naphthyridine + Sodium Methoxide Start->Precursors Reaction Methoxylation Reaction Precursors->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product Side_Reactions cluster_side_reactions Potential Side Reactions Main_Reaction 2,7-Dichloro-1,5-naphthyridine + 2 NaOMe -> this compound Incomplete_Reaction Incomplete Methoxylation Main_Reaction->Incomplete_Reaction Low NaOMe Short Time Demethylation Demethylation (Acidic Conditions) Main_Reaction->Demethylation Harsh Acid Hydrolysis Hydrolysis (Presence of Water) Main_Reaction->Hydrolysis H₂O Present

References

troubleshooting spectroscopic analysis of 2,7-Dimethoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the Spectroscopic Analysis of 2,7-Dimethoxy-1,5-naphthyridine. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in interpreting their spectral data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. Use these values as a reference baseline for your experimental results.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-3, H-8 ~ 8.10 d ~ 8.5
H-4, H-6 ~ 7.00 d ~ 8.5

| OCH₃ | ~ 4.10 | s | - |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Predicted Chemical Shift (ppm)
C-2, C-7 ~ 164.0
C-4a, C-8a ~ 150.0
C-1, C-5 ~ 142.0
C-4, C-6 ~ 110.0

| OCH₃ | ~ 54.0 |

Table 3: Predicted Key IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H (aromatic) 3100 - 3000 Medium
C-H (methyl) 2950 - 2850 Medium
C=N, C=C (aromatic) 1600 - 1450 Strong
C-O (aryl ether stretch) 1250 - 1200 (asymmetric) Strong

| | 1050 - 1000 (symmetric) | Strong |

Table 4: Predicted UV-Vis and Mass Spectrometry Data

Technique Parameter Predicted Value
UV-Vis λ_max (in Methanol) ~ 250 nm, ~ 320 nm
Mass Spec (EI) [M]⁺ (Molecular Ion) m/z = 188.09

| | Key Fragments | m/z = 173 ([M-CH₃]⁺), 159 ([M-CHO]⁺), 131 ([M-CH₃-N₂]⁺) |

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data are crucial for accurate analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter by filtering it through a small cotton plug in a Pasteur pipette directly into a clean, dry NMR tube.

  • Acquisition:

    • Record ¹H NMR spectra using a 400 MHz or higher field spectrometer.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • For ¹³C NMR, a higher number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

    • Reference the spectra to the residual solvent peak.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Acquisition:

    • Record a background spectrum of the clean ATR crystal first.

    • Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The typical range is 4000-400 cm⁻¹.

3. UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, hexane). A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.

  • Acquisition:

    • Use a matched pair of quartz cuvettes.

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the sample spectrum over the desired wavelength range (e.g., 200-800 nm).

4. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).

  • Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer, often via a direct insertion probe or GC inlet. The standard electron energy is 70 eV.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the spectroscopic analysis of this compound.

NMR Spectroscopy

Q1: Why do my aromatic proton signals appear broad or poorly resolved?

A1: This can be due to several factors:

  • Sample Concentration: High concentrations can lead to aggregation, causing peak broadening. Try diluting your sample.

  • Paramagnetic Impurities: Trace metals can cause significant broadening. Consider passing your sample through a small plug of silica gel or treating it with a chelating agent.

  • pH Effects: The nitrogen atoms in the naphthyridine ring are basic. Acidic impurities can lead to protonation, causing exchange broadening. Adding a drop of D₂O and observing changes can help diagnose this.

Q2: My methoxy group signal at ~4.1 ppm is not a sharp singlet. What could be the cause?

A2: An ideal methoxy signal is a sharp singlet. Deviations suggest:

  • Rotational Isomers (Rotamers): While less common for a simple methoxy group, restricted rotation around the C-O bond could theoretically lead to multiple signals or broadening, especially at low temperatures.

  • Presence of Impurities: A closely eluting impurity with a methoxy group could be present. Check the purity of your sample by chromatography (TLC, LC-MS).

  • Sample Degradation: The compound might be degrading in the solvent. Re-run the spectrum after letting the sample sit for a few hours to check for changes.

Q3: The integration of my aromatic protons to the methoxy protons is not 1:1 (or 4H:6H). Why?

A3: Incorrect integration is almost always due to the presence of proton-containing impurities.

  • Residual Solvents: Common solvents like ethyl acetate, hexane, or dichloromethane can be present from purification. Check the typical chemical shift regions for these solvents.

  • Water: A broad singlet from water (H₂O) can overlap with your signals, especially in hygroscopic solvents like DMSO-d₆.

  • Starting Materials or Byproducts: Incomplete reaction or side reactions can leave impurities. Compare your spectrum to those of the starting materials.

troubleshooting_workflow cluster_start Start: Spectroscopic Analysis cluster_problem Problem Identification cluster_solution Troubleshooting & Resolution cluster_end Conclusion start Acquire Spectrum problem Data Matches Reference Spectra? start->problem impurity Impurity Suspected? (e.g., Solvents, Water) problem->impurity  No end Analysis Complete problem->end  Yes instrument Instrumental Issue? (e.g., Shimming, Tuning) impurity->instrument  No repurify Repurify Sample (Column, Recrystallization) impurity->repurify  Yes reacquire Re-acquire Data (Check Parameters) instrument->reacquire  Yes instrument->end  No (Consult Specialist) repurify->start reacquire->start

General troubleshooting workflow for spectroscopic analysis.
IR Spectroscopy

Q4: I see a broad absorption band around 3400 cm⁻¹. Is this from my compound?

A4: No, this is highly unlikely. This compound does not have any O-H or N-H bonds. A broad peak in this region is a classic sign of water (H₂O) contamination. This indicates your sample is wet. Dry your sample under high vacuum and store it in a desiccator.

Q5: The C-O stretches for the aryl ether are weak or difficult to assign.

A5: The region between 1300 cm⁻¹ and 1000 cm⁻¹ (the fingerprint region) can be very complex. The C-O stretching bands may overlap with C-H bending or other skeletal vibrations of the naphthyridine ring. While the predicted positions are around 1250 cm⁻¹ and 1050 cm⁻¹, their appearance can be as part of a complex pattern rather than two distinct, sharp peaks. Focus on the absence of other key functional groups (like C=O or O-H) and the presence of the aromatic C=C/C=N bands to confirm your structure.

UV-Vis Spectroscopy

Q6: The position of my λ_max is different from the predicted value. Why?

A6: The λ_max is highly sensitive to the solvent used, a phenomenon known as solvatochromism.

  • Solvent Polarity: For π → π* transitions, which are common in aromatic systems, increasing solvent polarity generally causes a small red shift (to longer wavelengths). For n → π* transitions (involving the nitrogen lone pairs), increasing solvent polarity typically causes a blue shift (to shorter wavelengths).

  • pH: The pH of the solution can significantly impact the spectrum. Protonation of the nitrogen atoms will alter the electronic structure and lead to large shifts in λ_max. Ensure your solvent is neutral.

solvatochromism cluster_pi π → π* Transition cluster_n n → π* Transition pi_ground Ground State (π) pi_excited Excited State (π*) pi_ground->pi_excited Red Shift (in polar solvent) n_ground Ground State (n) n_excited Excited State (π*) n_ground->n_excited Blue Shift (in polar solvent)

Effect of solvent polarity on electronic transitions.
Mass Spectrometry

Q7: I am not observing the molecular ion peak ([M]⁺) at m/z = 188.

A7: The molecular ion peak in EI-MS can sometimes be weak or absent for certain classes of compounds, especially if they fragment easily.

  • Fragmentation: The naphthyridine ring is relatively stable, but the methoxy groups can be lost. Look for the [M-15]⁺ peak corresponding to the loss of a methyl radical (•CH₃).

  • Ionization Technique: If EI is too harsh, consider using a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI), which are much more likely to show a strong protonated molecule peak ([M+H]⁺ at m/z = 189).

Q8: What are the most likely fragmentation pathways?

A8: For this compound, fragmentation will likely initiate from the methoxy groups.

  • Loss of a Methyl Radical: The most common initial fragmentation is the loss of a methyl group to form a stable radical cation at m/z = 173.

  • Loss of Formaldehyde: Subsequent rearrangement can lead to the loss of formaldehyde (CH₂O) from the [M-CH₃]⁺ fragment.

  • Ring Cleavage: While the naphthyridine ring is robust, high-energy ionization can cause it to fragment, often by losing molecules like HCN or N₂.

fragmentation_pathway M [M]⁺ m/z = 188 M_minus_CH3 [M - CH₃]⁺ m/z = 173 M->M_minus_CH3 - •CH₃ M_minus_CHO [M - CHO]⁺ m/z = 159 M->M_minus_CHO - •CHO M_minus_CH3_CO [M - CH₃ - CO]⁺ m/z = 145 M_minus_CH3->M_minus_CH3_CO - CO

Simplified EI-MS fragmentation pathway.

Technical Support Center: Scaling Up the Synthesis of 2,7-Dimethoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the scalable synthesis of 2,7-Dimethoxy-1,5-naphthyridine. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key quantitative data to facilitate successful synthesis and scale-up.

Experimental Workflow

The overall synthetic strategy involves a three-step process starting from the construction of the 1,5-naphthyridine core, followed by chlorination and subsequent methoxylation.

A Starting Materials (e.g., 3-aminopyridine derivative) B Step 1: Cyclization Formation of 1,5-Naphthyridine-2,7-dione A->B e.g., Gould-Jacobs Reaction C Step 2: Chlorination Synthesis of 2,7-Dichloro-1,5-naphthyridine B->C POCl3 / PCl5 D Step 3: Methoxylation Synthesis of this compound C->D Sodium Methoxide E Final Product Purification D->E Crystallization / Chromatography

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1,5-Naphthyridine-2,7-dione

The initial step involves the construction of the core heterocyclic structure. A common method for this is the Gould-Jacobs reaction, which utilizes a substituted aminopyridine and a malonic acid derivative.

Experimental Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 3-aminopyridine-2,6-dicarboxylic acid (or a similar starting material).

  • Reagent Addition: Slowly add diethyl (ethoxymethylene)malonate under a nitrogen atmosphere.

  • Thermal Cyclization: Heat the mixture in a high-boiling point solvent such as Dowtherm A to approximately 250 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into a beaker of cold petroleum ether. The precipitated solid is collected by filtration, washed with petroleum ether, and dried under vacuum.

Troubleshooting and FAQs
Question/Issue Possible Cause Troubleshooting Steps
Low yield of cyclized product. Incomplete reaction or side product formation.- Ensure the reaction temperature is maintained consistently. High temperatures are crucial for the cyclization. - Check the purity of the starting materials. Impurities can inhibit the reaction. - Increase the reaction time and monitor by TLC until the starting material is consumed.
The reaction mixture solidifies. The product may be precipitating out of the solvent at high concentrations.- Use a higher volume of the high-boiling point solvent. - Ensure vigorous stirring to maintain a slurry.
Difficulty in purification. Presence of polymeric byproducts.- Triturate the crude product with a suitable solvent like hot ethanol or acetone to dissolve the desired product and leave impurities behind. - Recrystallization from a high-boiling point solvent like DMF or DMSO might be necessary.
Quantitative Data
ParameterValue
Typical Scale 10 - 100 g
Solvent Dowtherm A
Temperature 240 - 260 °C
Reaction Time 4 - 8 hours
Typical Yield 60 - 75%

Step 2: Synthesis of 2,7-Dichloro-1,5-naphthyridine

This step involves the conversion of the hydroxyl groups of the dione to chlorides, which are good leaving groups for the subsequent nucleophilic substitution.

Experimental Protocol
  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize HCl fumes), and a powder funnel.

  • Reagent Addition: Carefully add 1,5-Naphthyridine-2,7-dione to phosphorus oxychloride (POCl₃). To this suspension, cautiously add phosphorus pentachloride (PCl₅) portion-wise. The addition of PCl₅ can be exothermic.

  • Heating: Heat the reaction mixture to reflux (around 105-110 °C) and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas. Neutralize the acidic solution with a base such as sodium carbonate or ammonium hydroxide until the pH is approximately 8. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be recrystallized from a suitable solvent like acetone or ethanol.

Troubleshooting and FAQs
Question/Issue Possible Cause Troubleshooting Steps
Incomplete chlorination. Insufficient reagent or reaction time.- Ensure an excess of POCl₃ is used to act as both reagent and solvent. - Increase the amount of PCl₅. - Extend the reflux time and monitor by TLC.
The product is dark and oily. Presence of impurities from decomposition.- Ensure the work-up is performed promptly after the reaction is complete. - Pour the reaction mixture onto ice slowly to control the exotherm. - The crude product may require purification by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).
Low recovery after work-up. Product may be partially soluble in the aqueous layer.- Extract the aqueous layer with a suitable organic solvent like dichloromethane or chloroform after neutralization.
Quantitative Data
ParameterValue
Reagents POCl₃, PCl₅
Temperature 105 - 110 °C (Reflux)
Reaction Time 4 - 12 hours
Typical Yield 70 - 85%

Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution (SNAr) where the chloro groups are displaced by methoxy groups.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,7-Dichloro-1,5-naphthyridine in anhydrous methanol.

  • Base Addition: To this solution, add a solution of sodium methoxide in methanol. The reaction is typically exothermic.

  • Heating: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.

Troubleshooting and FAQs
Question/Issue Possible Cause Troubleshooting Steps
Incomplete reaction (mono-methoxylated product observed). Insufficient sodium methoxide or reaction time/temperature.- Use a larger excess of sodium methoxide (e.g., 2.5 - 3.0 equivalents). - Increase the reaction temperature or prolong the reaction time. - Ensure the methanol is anhydrous, as water can react with the sodium methoxide.
Formation of side products. Reaction with residual starting materials or impurities.- Ensure the 2,7-Dichloro-1,5-naphthyridine is of high purity before starting this step. - Purify the crude product using column chromatography to separate the desired product from any side products.
Difficulty in product isolation. The product may be partially soluble in water.- Perform multiple extractions of the aqueous layer to ensure complete recovery of the product. - Use a continuous extraction apparatus for larger scale reactions if necessary.
Quantitative Data
ParameterValue
Reagents Sodium methoxide, Methanol
Temperature Reflux (~65 °C)
Reaction Time 6 - 18 hours
Typical Yield 80 - 95%

Logical Troubleshooting Flow

Start Low Yield or Impure Product Step Which Step? Start->Step S1_Check Check Reaction Conditions Step->S1_Check Step 1: Cyclization S2_Check Check Reagents/Work-up Step->S2_Check Step 2: Chlorination S3_Check Check Reaction Conditions Step->S3_Check Step 3: Methoxylation S1_Sol1 Increase Temperature to 250°C S1_Check->S1_Sol1 Temp Too Low S1_Sol2 Purify Starting Materials S1_Check->S1_Sol2 Impure Reagents S1_Sol3 Increase Solvent Volume S1_Check->S1_Sol3 Solidification S2_Sol1 Increase PCl5 / Reflux Time S2_Check->S2_Sol1 Incomplete Reaction S2_Sol2 Control Work-up Exotherm Column Chromatography S2_Check->S2_Sol2 Dark/Oily Product S3_Sol1 Increase NaOMe / Reflux Time S3_Check->S3_Sol1 Mono-substitution S3_Sol2 Purify Dichloro Intermediate Column Chromatography S3_Check->S3_Sol2 Side Products

Technical Support Center: Synthesis of 2,7-Dimethoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,7-Dimethoxy-1,5-naphthyridine.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of this compound. A common synthetic strategy involves the construction of the 1,5-naphthyridine core, followed by chlorination and subsequent methoxylation. This guide addresses potential issues at each key stage.

Problem 1: Low yield or failure in the formation of the 1,5-naphthyridine core.

The initial cyclization to form the naphthyridine skeleton, often achieved through methods like the Skraup or Friedländer synthesis, can be sensitive to reaction conditions.

  • Possible Cause: Inefficient cyclization or side reactions of the starting materials.

  • Troubleshooting:

    • Optimize Catalyst and Reaction Conditions: For Skraup-type reactions starting from 3-aminopyridine derivatives and glycerol, the choice and amount of catalyst (e.g., iodine, MnO₂, KMnO₄) and the reaction temperature are critical.[1] Experiment with different catalysts and conduct small-scale reactions at varying temperatures to find the optimal conditions.

    • Purity of Starting Materials: Ensure the purity of the 3-aminopyridine derivative and other reactants, as impurities can interfere with the condensation and cyclization steps.

    • Alternative Synthetic Routes: Consider the Gould-Jacobs reaction, which involves the condensation of a 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization, as an alternative approach to the 1,5-naphthyridine core.[1]

Problem 2: Incomplete chlorination of the 1,5-naphthyridine-2,7-diol.

The conversion of the diol to the 2,7-dichloro-1,5-naphthyridine intermediate is a crucial step. Incomplete reaction leads to impurities that are difficult to separate in subsequent steps.

  • Possible Cause: Insufficient reactivity of the chlorinating agent or presence of moisture.

  • Troubleshooting:

    • Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) with phosphorus pentachloride (PCl₅) is a common and effective reagent for this transformation.[2]

    • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water will react with the chlorinating agents and can lead to the formation of hydroxy-chloro byproducts.

    • Reaction Time and Temperature: The reaction may require prolonged heating under reflux to ensure complete conversion. Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of completion.

Problem 3: Presence of mono-methoxylated impurity (2-chloro-7-methoxy-1,5-naphthyridine) in the final product.

This is a common impurity arising from the incomplete reaction of 2,7-dichloro-1,5-naphthyridine with sodium methoxide.

  • Possible Cause: Insufficient amount of sodium methoxide, short reaction time, or low reaction temperature.

  • Troubleshooting:

    • Stoichiometry of Sodium Methoxide: Use a sufficient excess of sodium methoxide to drive the reaction to completion.

    • Reaction Conditions: The nucleophilic aromatic substitution may require elevated temperatures and sufficient reaction time. Monitor the disappearance of the mono-substituted intermediate by TLC or HPLC.

    • Purification: If the mono-methoxylated impurity is present, careful column chromatography may be required for its removal.

Problem 4: Formation of hydroxy-impurities.

The presence of water in the reaction mixture during the methoxylation step can lead to the hydrolysis of the chloro-substituents, resulting in hydroxy- or methoxy-hydroxy-naphthyridine impurities.

  • Possible Cause: Use of wet solvents or reagents.

  • Troubleshooting:

    • Anhydrous Solvents and Reagents: Ensure that the methanol used to prepare sodium methoxide and the reaction solvent (e.g., methanol or an inert solvent like DMF) are thoroughly dried.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound?

A1: Based on a likely synthetic route involving dichlorination followed by methoxylation, the most probable impurities are:

  • 2-Chloro-7-methoxy-1,5-naphthyridine: Arises from incomplete methoxylation.

  • 1,5-Naphthyridine-2,7-diol: The starting material for the chlorination step, which may be carried through if chlorination is incomplete.

  • 2-Chloro-7-hydroxy-1,5-naphthyridine: Formed by partial chlorination and subsequent hydrolysis or partial methoxylation and subsequent hydrolysis.

  • 2-Hydroxy-7-methoxy-1,5-naphthyridine: Can be formed by hydrolysis of the remaining chloro group on the mono-methoxylated intermediate.

  • Starting materials and byproducts from the initial naphthyridine ring formation: For example, unreacted aminopyridine derivatives from a Skraup or Friedländer synthesis.

Q2: How can I best monitor the progress of the methoxylation reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material (2,7-dichloro-1,5-naphthyridine), the intermediate (2-chloro-7-methoxy-1,5-naphthyridine), and the final product (this compound). The disappearance of the starting material and the intermediate spots will indicate the completion of the reaction. High-performance liquid chromatography (HPLC) can provide more quantitative monitoring.

Q3: What purification methods are most effective for obtaining high-purity this compound?

A3: Column chromatography on silica gel is typically the most effective method for purifying the final product and removing the common impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. Recrystallization from a suitable solvent can also be used to further enhance the purity of the isolated product.

Quantitative Data Summary

Reaction StepStarting MaterialProductTypical Yield (%)Reference
Naphthyridine Core Synthesis (Skraup)3-Aminopyridine derivative + Glycerol1,5-Naphthyridine derivativeModerate to Good[1]
Chlorination1,5-Naphthyridine-2,7-diol2,7-Dichloro-1,5-naphthyridineGood to Excellent[2]
Methoxylation (Nucleophilic Aromatic Substitution)2,7-Dichloro-1,5-naphthyridineThis compoundGood to Excellent[1]

Experimental Protocols

A plausible experimental workflow for the synthesis of this compound is outlined below. Note: These are generalized procedures and may require optimization for specific substrates and scales.

Step 1: Synthesis of 1,5-Naphthyridine-2,7-diol (via a suitable cyclization reaction)

A variety of methods can be employed, such as the Skraup or Friedländer synthesis, starting from appropriate 3-aminopyridine precursors.[1] The specific protocol will depend on the chosen method.

Step 2: Synthesis of 2,7-Dichloro-1,5-naphthyridine

  • To a flask containing 1,5-Naphthyridine-2,7-diol, add phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

  • Heat the mixture under reflux for several hours, monitoring the reaction by TLC.

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) until a precipitate forms.

  • Collect the precipitate by filtration, wash with water, and dry to obtain crude 2,7-dichloro-1,5-naphthyridine.

  • Purify the crude product by recrystallization or column chromatography.

Step 3: Synthesis of this compound

  • Prepare a solution of sodium methoxide in anhydrous methanol.

  • Add 2,7-dichloro-1,5-naphthyridine to the sodium methoxide solution.

  • Heat the reaction mixture under reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_0 Naphthyridine Core Synthesis cluster_1 Chlorination cluster_2 Methoxylation Starting_Materials 3-Aminopyridine Derivative + Cyclizing Agent Core_Synthesis Skraup or Friedländer Reaction Starting_Materials->Core_Synthesis Naphthyridine_Diol 1,5-Naphthyridine-2,7-diol Core_Synthesis->Naphthyridine_Diol Chlorination_Step Chlorination (POCl3/PCl5) Naphthyridine_Diol->Chlorination_Step Dichloro_Intermediate 2,7-Dichloro-1,5-naphthyridine Chlorination_Step->Dichloro_Intermediate Methoxylation_Step Methoxylation (NaOMe, MeOH) Dichloro_Intermediate->Methoxylation_Step Final_Product This compound Methoxylation_Step->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Synthesis Issue Detected Identify_Stage Identify Synthesis Stage Start->Identify_Stage Core_Formation Core Formation Issue Identify_Stage->Core_Formation Chlorination_Issue Chlorination Issue Identify_Stage->Chlorination_Issue Methoxylation_Issue Methoxylation Issue Identify_Stage->Methoxylation_Issue Low_Yield Low Yield / No Product Core_Formation->Low_Yield Incomplete_Reaction Incomplete Reaction Chlorination_Issue->Incomplete_Reaction Side_Products Presence of Side Products Methoxylation_Issue->Side_Products Check_Catalyst Optimize Catalyst/Conditions Low_Yield->Check_Catalyst Check_Purity Verify Starting Material Purity Low_Yield->Check_Purity Anhydrous_Conditions Ensure Anhydrous Conditions Incomplete_Reaction->Anhydrous_Conditions Check for moisture Monitor_Reaction Monitor Reaction Progress (TLC/HPLC) Incomplete_Reaction->Monitor_Reaction Side_Products->Anhydrous_Conditions Hydroxy impurities Excess_Reagent Use Excess Reagent Side_Products->Excess_Reagent Mono-methoxy impurity Purify Purify by Chromatography Side_Products->Purify

References

stability issues of 2,7-Dimethoxy-1,5-naphthyridine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,7-Dimethoxy-1,5-naphthyridine in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The acidic or basic nature of the solution can catalyze hydrolysis of the methoxy groups or promote other degradation pathways.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to ultraviolet (UV) or visible light may induce photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of N-oxides or other oxidation products.[1]

  • Solvent: The choice of solvent can impact solubility and the rate of degradation. For instance, protic solvents may participate in solvolysis reactions.

Q2: What are the potential degradation pathways for this compound?

A2: Based on the structure of this compound, several degradation pathways are plausible:

  • Hydrolysis: The methoxy groups are susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of hydroxy-naphthyridine derivatives.

  • Oxidation: The nitrogen atoms in the naphthyridine ring can be oxidized to form N-oxides.[1] The aromatic ring system may also be susceptible to oxidative degradation.

  • Photodegradation: Aromatic heterocyclic compounds can be light-sensitive, and exposure to light may lead to complex degradation pathways, including oxidation or rearrangement reactions.[2]

Q3: Are there any known solubility issues with this compound?

Q4: How should I prepare and store solutions of this compound to maximize stability?

A4: To enhance the stability of your solutions, consider the following best practices:

  • Solvent Selection: Use high-purity, anhydrous solvents when possible. Common solvents for similar compounds include DMSO, DMF, and ethanol.

  • Buffering: If working in aqueous solutions, use a buffer system to maintain a stable pH, preferably in the neutral range (pH 6-8), unless experimental conditions require otherwise.

  • Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to minimize thermal degradation. For daily use, solutions can be kept at 2-8°C.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to prevent oxidation.

Troubleshooting Guides

Problem: I am observing a loss of compound concentration over time in my assay.

Potential Cause Troubleshooting Step
Chemical Degradation Perform a forced degradation study (see Experimental Protocols) to identify the primary degradation pathway (hydrolysis, oxidation, photolysis). Based on the results, adjust your experimental conditions (e.g., pH, temperature, light exposure).
Adsorption to Container Test different types of storage vials (e.g., glass vs. polypropylene) to see if the loss is container-dependent. Silanized glass vials can sometimes reduce adsorption of hydrophobic compounds.
Precipitation Visually inspect the solution for any precipitate. Determine the solubility of the compound in your solvent system at the experimental concentration and temperature. If solubility is an issue, consider using a co-solvent or adjusting the concentration.

Problem: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

Potential Cause Troubleshooting Step
Formation of Degradants Analyze the new peaks by mass spectrometry (MS) to determine their molecular weights. This can provide clues about the degradation pathway (e.g., a mass increase of 16 Da may indicate oxidation to an N-oxide; a mass decrease of 14 Da may suggest demethylation).
Solvent Impurities or Reactivity Run a blank sample of the solvent under the same experimental conditions to check for interfering peaks. Ensure the solvent is of high purity and compatible with your compound.
Photodegradation Repeat the experiment with strict light protection to see if the unknown peaks are eliminated.

Quantitative Data Summary

As specific quantitative stability data for this compound is not available in the public domain, the following table outlines the potential impact of various factors on its stability, based on general chemical principles for similar heterocyclic compounds.

Factor Condition Potential Impact on Stability Potential Degradation Products
pH Acidic (pH < 4)HighHydrolysis of methoxy groups to hydroxyl groups.
Neutral (pH 6-8)LowMinimal degradation expected.
Basic (pH > 9)Moderate to HighHydrolysis of methoxy groups.
Temperature -20°C to 4°CLowGenerally stable for storage.
Room Temperature (20-25°C)ModerateIncreased rate of degradation over time.
Elevated (> 40°C)HighAccelerated degradation.
Light DarkLowMinimal photodegradation.
Ambient LightModeratePotential for slow photodegradation over time.
UV LightHighRapid photodegradation.
Oxidation Inert AtmosphereLowMinimal oxidation.
Air ExposureModeratePotential for oxidation to N-oxides.
Presence of Oxidizing AgentsHighRapid oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify the intrinsic stability of this compound and its potential degradation pathways.

1. Materials:

  • This compound
  • Acetonitrile (ACN) or other suitable organic solvent
  • Water (HPLC grade)
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • HPLC or UPLC system with UV and/or MS detector
  • Photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., ACN or a mixture of ACN and water).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
  • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
  • Thermal Degradation: Incubate the stock solution at 60°C.
  • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

4. Sample Analysis:

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
  • Neutralize the acidic and basic samples before analysis.
  • Analyze all samples by a stability-indicating HPLC or LC-MS method to quantify the parent compound and detect any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

1. Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

2. Initial Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at a wavelength where the compound has maximum absorbance (determine by UV scan).
  • Injection Volume: 10 µL.

3. Method Optimization:

  • Inject a mixture of the stressed samples from the forced degradation study.
  • Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation of the parent peak and all major degradation peaks.
  • The method is considered stability-indicating if all degradation products are resolved from the parent compound and from each other.

Visualizations

cluster_degradation Potential Degradation Pathways This compound This compound 2-Hydroxy-7-methoxy-1,5-naphthyridine 2-Hydroxy-7-methoxy-1,5-naphthyridine This compound->2-Hydroxy-7-methoxy-1,5-naphthyridine Hydrolysis (Acid/Base) N-Oxide derivatives N-Oxide derivatives This compound->N-Oxide derivatives Oxidation Photodegradation Products Photodegradation Products This compound->Photodegradation Products Photolysis (UV/Vis Light) 2,7-Dihydroxy-1,5-naphthyridine 2,7-Dihydroxy-1,5-naphthyridine 2-Hydroxy-7-methoxy-1,5-naphthyridine->2,7-Dihydroxy-1,5-naphthyridine Hydrolysis (Acid/Base)

Caption: Potential degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Assessment A Prepare Stock Solution of This compound B Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidant) A->B C Sample at Time Points B->C D Analyze by Stability-Indicating HPLC/LC-MS Method C->D E Quantify Parent Compound and Identify Degradants D->E F Determine Degradation Rate and Pathway E->F

Caption: General workflow for assessing the stability of a compound in solution.

References

Technical Support Center: Crystallization of 2,7-Dimethoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and controlling polymorphism during the crystallization of 2,7-Dimethoxy-1,5-naphthyridine.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism and why is it a concern for this compound?

A1: Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal structures. This can significantly impact the physicochemical properties of this compound, including its solubility, melting point, stability, and bioavailability. Controlling polymorphism is critical for ensuring product consistency, efficacy, and safety in pharmaceutical applications.

Q2: Have different polymorphs of this compound been reported?

Q3: What are the key factors that can influence the polymorphic outcome of this compound crystallization?

A3: Several factors can influence which polymorphic form of this compound crystallizes. These include:

  • Solvent System: The polarity, hydrogen bonding capability, and viscosity of the solvent can affect the nucleation and growth of different polymorphs.

  • Supersaturation: The level of supersaturation can determine which polymorph nucleates first, in accordance with Ostwald's Rule of Stages, which posits that less stable forms may crystallize first.

  • Temperature: Temperature affects solubility, nucleation kinetics, and the relative stability of polymorphs.

  • Cooling Rate: Rapid cooling often favors the formation of metastable polymorphs, while slow cooling tends to yield the most stable form.

  • Agitation: The rate and type of stirring can influence nucleation rates and crystal growth.

  • Impurities: The presence of impurities can inhibit or promote the growth of specific polymorphs.

Q4: Which analytical techniques are recommended for identifying and characterizing polymorphs of this compound?

A4: A combination of analytical techniques is essential for the comprehensive characterization of polymorphs. These include:

  • Powder X-ray Diffraction (PXRD): To identify different crystal structures based on their unique diffraction patterns.

  • Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions between polymorphs.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and identify solvates.

  • Infrared (IR) and Raman Spectroscopy: To probe differences in molecular vibrations and hydrogen bonding.

  • Solid-State Nuclear Magnetic Resonance (ssNMR): To investigate the local environment of atoms in the crystal lattice.

  • Microscopy (e.g., Polarized Light Microscopy, Scanning Electron Microscopy): To observe crystal habit and morphology.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent polymorphic form obtained between batches. - Variation in solvent purity or composition.- Inconsistent cooling rates or temperature profiles.- Differences in agitation speed or method.- Presence of undetected impurities.- Standardize the solvent source and perform quality control checks.- Implement a precise and automated cooling protocol.- Use a calibrated and consistent agitation system.- Analyze raw materials for impurities and assess their impact on crystallization.
A mixture of polymorphs is consistently produced. - Concomitant nucleation of multiple forms.- Solvent-mediated phase transformation is incomplete.- Employ seeding with the desired polymorph to direct crystallization.- Optimize the solvent system to favor the desired form.- Adjust the cooling rate; a slower rate may favor the more stable form.- Increase the slurry time to allow for complete conversion to the most stable form.
An undesired metastable polymorph is initially formed. - High degree of supersaturation.- Rapid cooling or solvent evaporation.- Reduce the initial supersaturation level.- Utilize a slower, more controlled cooling or anti-solvent addition process.- Introduce seeds of the stable polymorph at the appropriate supersaturation level.
Difficulty in obtaining a single, stable polymorph. - The energy difference between polymorphs is small.- Kinetic factors dominate the crystallization process.- Conduct a thorough polymorph screen using a wide range of solvents and conditions.- Consider the use of additives or inhibitors to selectively promote the growth of the desired form.- Explore alternative crystallization techniques such as melt crystallization or sublimation.

Experimental Protocols

Protocol 1: Polymorph Screening by Solvent Evaporation

  • Preparation: Prepare saturated solutions of this compound in a diverse range of solvents (e.g., acetone, acetonitrile, ethanol, ethyl acetate, heptane, methanol, tetrahydrofuran, water) at a controlled temperature (e.g., 40 °C).

  • Crystallization: Dispense the filtered saturated solutions into individual vials. Allow the solvent to evaporate at different rates by covering the vials with lids having different numbers of holes or by placing them in environments with varying airflow.

  • Analysis: Once crystals are formed, harvest them and analyze using PXRD and DSC to identify the polymorphic form.

Protocol 2: Cooling Crystallization for Polymorph Control

  • Dissolution: Dissolve this compound in a selected solvent (e.g., methanol) at an elevated temperature (e.g., 50 °C) to achieve a clear, undersaturated solution.

  • Cooling: Cool the solution to a final temperature (e.g., 5 °C) at a controlled rate. Investigate different cooling rates (e.g., 0.1 °C/min, 1 °C/min, 10 °C/min).

  • Seeding (Optional): If a desired polymorph is known, introduce a small quantity of seed crystals at a temperature where the solution is slightly supersaturated.

  • Isolation and Analysis: Isolate the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. Analyze the solid phase using PXRD, DSC, and microscopy.

Data Presentation

Table 1: Illustrative Polymorph Screening Results for this compound

SolventEvaporation RatePolymorphic FormMelting Point (°C) (DSC)
AcetoneFastForm A (Metastable)155.2
AcetoneSlowForm B (Stable)162.5
EthanolFastForm A (Metastable)155.4
EthanolSlowForm B (Stable)162.3
Ethyl AcetateFastMixture of A and B155.0, 162.4
Ethyl AcetateSlowForm B (Stable)162.6
HeptaneSlowAmorphousN/A

Table 2: Effect of Cooling Rate on Polymorphic Outcome in Methanol

Cooling Rate (°C/min)SeedingPolymorphic FormCrystal Habit
10NoForm ANeedles
1NoMixture of A and BNeedles and Prisms
0.1NoForm BPrisms
1Yes (Form B)Form BPrisms

Visualizations

Polymorphism_Screening_Workflow cluster_preparation Preparation cluster_crystallization Crystallization cluster_analysis Analysis cluster_outcome Outcome prep Prepare Saturated Solutions in Diverse Solvents evap Solvent Evaporation (Varying Rates) prep->evap Input cool Cooling Crystallization (Varying Rates) prep->cool Input anti Anti-Solvent Addition prep->anti Input pxrd PXRD evap->pxrd Generates Crystals dsc DSC evap->dsc Generates Crystals micro Microscopy evap->micro Generates Crystals cool->pxrd Generates Crystals cool->dsc Generates Crystals cool->micro Generates Crystals anti->pxrd Generates Crystals anti->dsc Generates Crystals anti->micro Generates Crystals form_id Identify Polymorphic Forms (Form A, Form B, etc.) pxrd->form_id Characterize dsc->form_id Characterize micro->form_id Characterize map Construct Polymorph Landscape form_id->map Compile Data

Caption: Workflow for a comprehensive polymorph screen.

Troubleshooting_Logic start Inconsistent Polymorphism Observed q1 Is the starting material consistent? start->q1 sol1 Analyze raw material purity and particle size. q1->sol1 No q2 Are process parameters strictly controlled? q1->q2 Yes sol1->q2 sol2 Calibrate equipment and validate process parameters (cooling, agitation). q2->sol2 No q3 Is a single polymorph desired? q2->q3 Yes sol2->q3 sol3 Implement seeding with the desired polymorph. q3->sol3 Yes sol4 Perform solvent screening to find a selective system. q3->sol4 If seeding fails end Consistent Polymorphic Form Achieved sol3->end sol4->end

Caption: Decision tree for troubleshooting polymorphism issues.

Validation & Comparative

comparing 2,7-Dimethoxy-1,5-naphthyridine with other naphthyridine isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Naphthyridines, a class of heterocyclic aromatic compounds composed of two fused pyridine rings, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The six possible isomers of naphthyridine, distinguished by the positions of the nitrogen atoms, each offer a unique scaffold for the development of novel therapeutics. This guide provides a comparative overview of the biological performance of various naphthyridine isomers, supported by experimental data, to aid researchers in the strategic design of new drug candidates. While this guide aims to be comprehensive, it is important to note the scarcity of published data on specific derivatives such as 2,7-dimethoxy-1,5-naphthyridine, highlighting an area ripe for future investigation.

Isomeric Landscape of Naphthyridines

The six isomers of naphthyridine—1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine—present distinct electronic and steric properties that influence their interaction with biological targets.[1] The arrangement of nitrogen atoms affects the molecule's hydrogen bonding capacity, metal chelation potential, and overall three-dimensional shape, leading to a wide spectrum of pharmacological effects including antimicrobial, anticancer, and anti-inflammatory activities.[2]

Comparative Biological Activities

To illustrate the therapeutic potential of different naphthyridine cores, this section presents a compilation of reported biological data for representative derivatives from several isomeric classes.

Anticancer Activity

Naphthyridine derivatives have shown significant promise as anticancer agents, often acting through the inhibition of key enzymes in cell signaling pathways, such as protein kinases and topoisomerases.[3][4]

.[4]

Compound Naphthyridine Isomer Target/Cell Line IC50 (µM) Reference
Vosaroxin1,8-NaphthyridineTopoisomerase II-[3]
Compound 16 Naphthyridine derivativeHL-60 (Leukemia)0.1
HeLa (Cervical Cancer)0.7
PC-3 (Prostate Cancer)5.1
Compound 17a 1,6-NaphthyridineMOLT-3 (Leukemia)9.1[5]
HeLa (Cervical Cancer)13.2[5]
HL-60 (Leukemia)8.9[5]
Compound 24 1,6-NaphthyridineAdult T-cell Leukemia0.29[1]
PyronaridineBenzo[b][6]naphthyridineTopoisomerase II-[7]
Antimicrobial Activity

The naphthyridine scaffold is a well-established pharmacophore in the development of antibacterial agents, with nalidixic acid, a 1,8-naphthyridine derivative, being a notable early example.[1]

Compound Naphthyridine Isomer Microorganism MIC (mg/L) Reference
Compound 10j 2,7-NaphthyridineStaphylococcus aureus8[8]
Compound 10f 2,7-NaphthyridineStaphylococcus aureus31[8]
Canthin-6-one1,5-NaphthyridineStaphylococcus aureus0.49 (µg/mL)[1]
Escherichia coli3.91 (µg/mL)[1]
10-methoxycanthin-6-one1,5-NaphthyridineAntifungal7.81 (µg/mL)[9]

Experimental Protocols

Detailed and validated experimental protocols are crucial for the reliable evaluation of novel compounds. Below are methodologies for key assays cited in the comparison of naphthyridine isomers.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test naphthyridine derivatives (typically in DMSO) and incubate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells to determine the IC50 value.

Kinase Inhibition: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[6][10]

Protocol:

  • Kinase Reaction Setup: In a 384-well plate, add the test compound, the target kinase, and the appropriate substrate in a reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Reaction Termination and ATP Depletion: After a defined incubation period (e.g., 60 minutes) at room temperature, add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and to catalyze a luciferase reaction that produces light. Incubate for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescent signal using a plate-reading luminometer.

  • Data Analysis: Correlate the luminescence signal to the amount of ADP produced and calculate the percentage of kinase inhibition for each compound concentration to determine the IC50 value.[10]

Antimicrobial Susceptibility: Minimum Inhibitory Concentration (MIC) Testing

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][12]

Protocol:

  • Compound Dilution: Prepare a serial dilution of the test naphthyridine derivative in a 96-well microplate containing appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microplate with the bacterial suspension, except for a sterility control well. Include a growth control well with no compound.

  • Incubation: Incubate the microplate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11][12]

Visualizing Pathways and Processes

Diagrams are essential tools for visualizing complex biological pathways and experimental workflows.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_data Data Analysis synthesis Naphthyridine Derivative Synthesis purification Purification & Characterization (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity kinase Kinase Inhibition Assay (e.g., ADP-Glo) purification->kinase antimicrobial Antimicrobial Assay (e.g., MIC) purification->antimicrobial ic50 IC50 / MIC Determination cytotoxicity->ic50 kinase->ic50 antimicrobial->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: General workflow for the synthesis and biological evaluation of novel naphthyridine derivatives.

kinase_pathway receptor Growth Factor Receptor kinase Protein Kinase (e.g., Topoisomerase) receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (Proliferation, Survival) p_substrate->response inhibitor Naphthyridine Inhibitor inhibitor->kinase Inhibits

Caption: Simplified signaling pathway showing the inhibitory action of a naphthyridine derivative on a protein kinase.

Conclusion

The naphthyridine framework represents a versatile and promising starting point for the development of new therapeutic agents. The isomeric form of the naphthyridine core profoundly influences the biological activity profile of its derivatives. While significant research has been conducted on 1,5-, 1,6-, 1,8-, and 2,7-naphthyridines, demonstrating their potential as anticancer and antimicrobial agents, a comprehensive comparative analysis is often hindered by the lack of standardized testing across different studies. Furthermore, the absence of data for certain substituted isomers, such as this compound, underscores the vast, unexplored chemical space within this compound class. Future research, including the systematic synthesis and evaluation of underrepresented isomers and a broader head-to-head comparison of derivatives, will be instrumental in unlocking the full therapeutic potential of naphthyridines.

References

A Comparative Guide to the Biological Activities of Methoxy-Substituted Naphthyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold, a nitrogen-containing heterocyclic system, is a prominent feature in numerous biologically active compounds. The inclusion of methoxy substituents on the naphthyridine core can significantly influence the pharmacological properties of these molecules. This guide explores the anticancer and antimicrobial activities of various methoxy-substituted naphthyridine derivatives, presenting key experimental data and methodologies to facilitate comparative evaluation and inform future research directions.

Anticancer Activity of Methoxy-Substituted Naphthyridines

Several methoxy-substituted naphthyridine derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair.

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity of selected methoxy-substituted naphthyridine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundNaphthyridine CoreCancer Cell Line(s)IC50 (µM)Reference(s)
10-methoxycanthin-6-one1,5-NaphthyridineDU145 (Prostate), HCC 1395 (Breast)1.58 (µg/mL)[1]
9-Amino-2-ethoxy-8-methoxy-3H-benzo[de][2][3]naphthyridin-3-one1,6-Naphthyridine (fused)HL60 (Leukemia), K562 (Erythroleukemia), MCF-7 (Breast), KB (Epidermoid carcinoma), HepG2 (Hepatocellular carcinoma), HT-29 (Colon adenocarcinoma)0.03 - 8.5[4]
Hadranthine B (7-methoxy-4,5-dihydronaphthol[1,2,3-ij][4][5]naphthyridine-4,5-(6H)-dione)2,7-Naphthyridine (fused)Human malignant melanoma, epidermoid carcinoma, ductal carcinoma, ovary carcinoma3 - 6 (µg/mL)[1]
Dibenzo[c,h][2][6]naphthyridinedione derivative (imidazolylpropyl analog)1,5-Naphthyridine (fused)~60 human cancer cell lines (NCI-60 screen)3.3 (MGM)[7]

MGM: Mean Graph Midpoint - a measure of the average activity of a compound against the NCI-60 cell line panel.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of naphthyridine derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Topoisomerase I Inhibition

Many anticancer naphthyridine derivatives function as topoisomerase I inhibitors. These compounds stabilize the covalent complex between topoisomerase I and DNA, leading to DNA single-strand breaks. During DNA replication, these breaks are converted into double-strand breaks, which trigger cell cycle arrest and apoptosis.

Topoisomerase_I_Inhibition_Pathway cluster_nucleus Nucleus cluster_cell Cellular Response Naphthyridine Methoxy-Naphthyridine Derivative Top1_DNA Topoisomerase I-DNA Complex Naphthyridine->Top1_DNA Binds and Stabilizes SSB Single-Strand Break (Stabilized Complex) Top1_DNA->SSB Replication DNA Replication SSB->Replication DSB Double-Strand Break Replication->DSB CellCycleArrest Cell Cycle Arrest (G2/M Phase) DSB->CellCycleArrest Activates Checkpoints Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Signaling pathway of a methoxy-naphthyridine derivative acting as a topoisomerase I inhibitor.

Antimicrobial Activity of Methoxy-Substituted Naphthyridines

Certain methoxy-substituted naphthyridines have shown promising activity against various microbial pathogens. Their mechanism of action often involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria.

Comparative Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected methoxy-substituted naphthyridine derivatives against different bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundNaphthyridine CoreBacterial Strain(s)MIC (µg/mL)Reference(s)
2-methoxy-3-(4-chlorophenyl)-1,8-naphthyridine1,8-NaphthyridineStaphylococcus aureus, Bacillus subtilis6.25[8]
2-methoxy-3-(4-fluorophenyl)-1,8-naphthyridine1,8-NaphthyridineStaphylococcus aureus, Bacillus subtilis12.5[8]
10-methoxycanthin-6-one1,5-NaphthyridineStaphylococcus aureus, Escherichia coli, MRSA3.91, 3.91, 3.91[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound is typically determined using the broth microdilution method.[3][6][9][10][11]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a specific microorganism.

Methodology:

  • Preparation of Inoculum: A pure culture of the test microorganism is grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution Serial Dilution of Test Compound in 96-well Plate serial_dilution->inoculation incubation Incubate Plate (e.g., 37°C for 24h) inoculation->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

While specific biological data for 2,7-Dimethoxy-1,5-naphthyridine remains elusive, the broader class of methoxy-substituted naphthyridines demonstrates significant potential as both anticancer and antimicrobial agents. The presented data highlights the importance of the substitution pattern on the naphthyridine core in determining the biological activity and potency. Further investigation into the synthesis and biological evaluation of novel methoxy-substituted naphthyridines, including this compound, is warranted to explore their full therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

comparative analysis of different synthetic routes to 2,7-Dimethoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous biologically active compounds. The 2,7-dimethoxy substituted variant, in particular, serves as a key intermediate in the synthesis of various therapeutic agents. This guide provides a comparative analysis of two primary synthetic routes to 2,7-Dimethoxy-1,5-naphthyridine, offering a detailed examination of their respective methodologies, yields, and strategic advantages.

Executive Summary

Two principal synthetic strategies for the preparation of this compound are outlined and compared:

  • Route 1: Synthesis from 2,7-Dihydroxy-1,5-naphthyridine. This classic route involves the initial construction of the dihydroxy-naphthyridine core, followed by a Williamson ether synthesis to introduce the methoxy groups.

  • Route 2: Synthesis from 2,7-Dichloro-1,5-naphthyridine. This alternative pathway begins with the same dihydroxy intermediate, which is then converted to a dichloro derivative. Subsequent nucleophilic substitution with methoxide furnishes the target compound.

The selection of an optimal route is contingent on factors such as starting material availability, desired scale, and tolerance for specific reagents and reaction conditions.

Data Presentation

ParameterRoute 1: From 2,7-Dihydroxy-1,5-naphthyridineRoute 2: From 2,7-Dichloro-1,5-naphthyridine
Starting Material 2,6-Diaminopyridine, Diethyl malonate2,7-Dihydroxy-1,5-naphthyridine
Key Intermediates 2,7-Dihydroxy-1,5-naphthyridine2,7-Dichloro-1,5-naphthyridine
Overall Number of Steps 22
Typical Overall Yield ModerateModerate to Good
Key Reagents Dowtherm A, Dimethyl sulfate, Base (e.g., K2CO3)POCl3, PCl5, Sodium methoxide
Scalability Feasible, but high-temperature cyclization can be challenging on a large scale.Readily scalable.
Safety & Handling Dimethyl sulfate is highly toxic and carcinogenic. High-temperature thermal cyclization requires specialized equipment.Phosphorus oxychloride and phosphorus pentachloride are corrosive and moisture-sensitive.
Environmental Impact Use of high-boiling point solvents and a toxic alkylating agent.Generation of phosphorus-containing byproducts.

Synthetic Route Diagrams

Synthetic_Routes_to_2_7_Dimethoxy_1_5_naphthyridine cluster_0 Route 1: From 2,7-Dihydroxy-1,5-naphthyridine cluster_1 Route 2: From 2,7-Dichloro-1,5-naphthyridine A1 2,6-Diaminopyridine C1 2,7-Dihydroxy-1,5-naphthyridine A1->C1 Gould-Jacobs Reaction (Thermal Cyclization) B1 Diethyl malonate B1->C1 D1 This compound C1->D1 O-Methylation (e.g., (CH3)2SO4, K2CO3) C2 2,7-Dihydroxy-1,5-naphthyridine E2 2,7-Dichloro-1,5-naphthyridine C2->E2 Chlorination (e.g., POCl3, PCl5) D2 This compound E2->D2 Methoxylation (e.g., NaOMe, MeOH)

Caption: Comparative overview of two synthetic pathways to this compound.

Experimental Protocols

Route 1: Synthesis from 2,7-Dihydroxy-1,5-naphthyridine

Step 1: Synthesis of 2,7-Dihydroxy-1,5-naphthyridine (Gould-Jacobs Reaction)

  • Reaction Principle: This step involves the condensation of 2,6-diaminopyridine with diethyl malonate, followed by a thermal cyclization to form the dihydroxynaphthyridine core. This is a variation of the Gould-Jacobs reaction.[1]

  • Procedure:

    • A mixture of 2,6-diaminopyridine (1 mole) and diethyl malonate (2.2 moles) is heated at 150-160 °C for 2 hours.

    • The temperature is then raised to 250 °C for 30 minutes to effect cyclization.

    • The resulting solid is cooled, triturated with ethanol, and filtered to give the crude product.

    • Purification is achieved by recrystallization from a suitable solvent such as aqueous acetic acid or DMF to afford 2,7-dihydroxy-1,5-naphthyridine.

  • Expected Yield: Moderate.

Step 2: Synthesis of this compound (O-Methylation)

  • Reaction Principle: The hydroxyl groups of 2,7-dihydroxy-1,5-naphthyridine are converted to methoxy groups via a Williamson ether synthesis using a methylating agent like dimethyl sulfate.

  • Procedure:

    • To a suspension of 2,7-dihydroxy-1,5-naphthyridine (1 mole) and anhydrous potassium carbonate (2.5 moles) in a polar aprotic solvent (e.g., DMF or acetone) is added dimethyl sulfate (2.2 moles) dropwise at room temperature.

    • The reaction mixture is then heated to 50-60 °C and stirred for several hours until the reaction is complete (monitored by TLC).

    • The mixture is cooled, and the inorganic salts are filtered off.

    • The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

    • Purification by column chromatography on silica gel or recrystallization yields pure this compound.

  • Expected Yield: Good.

Route 2: Synthesis from 2,7-Dichloro-1,5-naphthyridine

Step 1: Synthesis of 2,7-Dichloro-1,5-naphthyridine

  • Reaction Principle: The dihydroxy-1,5-naphthyridine is converted to the corresponding dichloro derivative using a chlorinating agent such as phosphorus oxychloride, often in the presence of phosphorus pentachloride to ensure complete conversion.

  • Procedure:

    • A mixture of 2,7-dihydroxy-1,5-naphthyridine (1 mole), phosphorus oxychloride (excess, e.g., 5-10 moles), and a catalytic amount of phosphorus pentachloride is heated to reflux for several hours.[2]

    • After completion of the reaction (monitored by TLC), the excess phosphorus oxychloride is removed by distillation under reduced pressure.

    • The residue is carefully poured onto crushed ice with vigorous stirring.

    • The resulting mixture is neutralized with a base (e.g., sodium carbonate or ammonia solution) to precipitate the crude product.

    • The solid is collected by filtration, washed with water, and dried.

    • Recrystallization from a suitable solvent (e.g., acetone or ethanol) affords pure 2,7-dichloro-1,5-naphthyridine.[2]

  • Expected Yield: Good to excellent (typically >70%).[2]

Step 2: Synthesis of this compound (Methoxylation)

  • Reaction Principle: The chloro groups at the 2 and 7 positions of the naphthyridine ring are susceptible to nucleophilic aromatic substitution. Reaction with sodium methoxide in methanol replaces the chlorine atoms with methoxy groups.

  • Procedure:

    • To a solution of sodium methoxide (prepared by dissolving sodium metal in anhydrous methanol) is added 2,7-dichloro-1,5-naphthyridine (1 mole).

    • The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).

    • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., chloroform or ethyl acetate).

    • The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel or recrystallization to give this compound.

  • Expected Yield: Good.

Comparative Discussion

Route 1 is a more direct approach if 2,6-diaminopyridine is the readily available starting material. The Gould-Jacobs reaction, while conceptually straightforward, often requires high temperatures for the cyclization step, which can be a limitation for large-scale synthesis and may lead to charring and reduced yields. The subsequent O-methylation with dimethyl sulfate is generally efficient but requires stringent safety precautions due to the high toxicity and carcinogenicity of the reagent.

Route 2 offers a potentially more robust and scalable alternative, particularly from the 2,7-dihydroxy-1,5-naphthyridine intermediate. The chlorination step using phosphorus oxychloride is a standard and high-yielding transformation in heterocyclic chemistry. The final methoxylation step is typically clean and proceeds with good yields. While this route involves an additional transformation of the functional groups, the individual steps are often more reliable and easier to control than the high-temperature cyclization in Route 1. The handling of corrosive and moisture-sensitive phosphorus reagents necessitates a controlled reaction setup.

Conclusion

Both synthetic routes presented are viable for the laboratory-scale synthesis of this compound. For larger-scale preparations where process control and scalability are paramount, Route 2 , proceeding through the 2,7-dichloro intermediate, is likely the more advantageous approach due to its more manageable reaction conditions and potentially higher overall yield. However, the choice of synthesis will ultimately depend on the specific resources, expertise, and safety infrastructure available to the researcher. Careful consideration of the hazards associated with the reagents in each route is essential.

References

A Comparative Analysis of 2,7-Dimethoxy-1,5-naphthyridine and Other Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate efficacy, selectivity, and pharmacokinetic properties of a drug candidate. This guide provides a comparative overview of 2,7-dimethoxy-1,5-naphthyridine against other prominent heterocyclic scaffolds, namely quinazoline and quinoline, with a focus on their applications in oncology and infectious diseases. This analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their discovery programs.

At a Glance: Comparative Performance

The following table summarizes the in vitro biological activities of representative compounds from each heterocyclic class against relevant biological targets. It is important to note that the presented data is a compilation from different studies and direct head-to-head comparisons in a single study are limited.

Heterocyclic ScaffoldCompound ExampleTarget/OrganismAssay TypeIC₅₀ / MIC
1,5-Naphthyridine --INVALID-LINK--Plasmodium falciparum (NF54)Antiplasmodial Activity70 nM
Quinazoline --INVALID-LINK--Epidermal Growth Factor Receptor (EGFR)Kinase Inhibition2-37 nM
Quinoline --INVALID-LINK--Plasmodium falciparum (3D7)Antiplasmodial Activity~20 nM
2,7-Naphthyridine --INVALID-LINK--Staphylococcus aureusAntibacterial Activity8 mg/L[1]

In Focus: Kinase Inhibition and Anticancer Activity

The general workflow for identifying and characterizing kinase inhibitors is depicted below.

experimental_workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Generation Lead Generation Hit Identification->Lead Generation Lead Optimization Lead Optimization Lead Generation->Lead Optimization In Vitro Assays In Vitro Assays Lead Optimization->In Vitro Assays In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Application in Antimalarial Drug Discovery

Both quinoline and 1,5-naphthyridine scaffolds have a rich history in the development of antimalarial agents. The quinoline ring is the core of legacy drugs like chloroquine and mefloquine. Recent studies continue to explore novel quinoline derivatives to combat drug-resistant strains of Plasmodium falciparum.[4][5] The 1,5-naphthyridine scaffold has also yielded potent antiplasmodial compounds, with some derivatives exhibiting IC₅₀ values in the nanomolar range against chloroquine-sensitive and resistant parasite strains.

A critical mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation, a process essential for the parasite's survival. The signaling pathway below illustrates the parasite's hemoglobin digestion process and the point of intervention for these drugs.

hemozoin_inhibition Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion in food vacuole Hemozoin (inactive) Hemozoin (inactive) Heme->Hemozoin (inactive) Biocrystallization Drug (e.g., Chloroquine) Drug (e.g., Chloroquine) Drug (e.g., Chloroquine)->Heme Inhibits biocrystallization

Caption: Simplified pathway of heme detoxification in Plasmodium falciparum and its inhibition by quinoline-based drugs.

Antibacterial Potential

The 2,7-naphthyridine scaffold has recently emerged as a promising framework for the development of novel antibacterial agents. Certain 2,7-naphthyridine derivatives have demonstrated selective and potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This highlights the versatility of the naphthyridine core in addressing diverse therapeutic areas.

Experimental Protocols

To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential. Below are outlines for commonly employed assays in the evaluation of the compounds discussed.

In Vitro Kinase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials:

    • Recombinant kinase enzyme

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compounds dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • 384-well assay plates

  • Procedure:

    • Add the test compound in a series of dilutions to the assay plate.

    • Add the kinase enzyme and substrate to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Antimalarial In Vitro Susceptibility Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against Plasmodium falciparum.

  • Reagents and Materials:

    • Synchronized P. falciparum culture (ring stage)

    • Complete RPMI 1640 medium

    • Test compounds dissolved in DMSO

    • SYBR Green I nucleic acid stain

    • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

    • 96-well culture plates

  • Procedure:

    • Add serially diluted test compounds to the culture plate.

    • Add the parasitized red blood cell suspension to each well.

    • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

    • Freeze the plates to lyse the red blood cells.

    • Thaw the plates and add the SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 1-2 hours.

    • Measure the fluorescence intensity using a fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm).

    • Calculate the IC₅₀ values from the dose-response curves.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of mammalian cells, providing an indication of cytotoxicity.

  • Reagents and Materials:

    • Mammalian cell line (e.g., HeLa, HEK293)

    • Complete cell culture medium

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[6][7][8][9]

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion

The 1,5- and 2,7-naphthyridine scaffolds represent versatile and promising frameworks in drug discovery, with demonstrated potential across various therapeutic areas, including oncology and infectious diseases. While the quinazoline and quinoline scaffolds are well-established, particularly in the fields of kinase inhibition and antimalarial therapy, respectively, the continued exploration of naphthyridine derivatives offers exciting opportunities for the development of novel therapeutics with potentially improved properties. The choice of a specific heterocyclic core will ultimately depend on the specific target, desired biological activity, and the overall drug-like properties required for a successful clinical candidate.

References

Assessing the Novelty of 2,7-Dimethoxy-1,5-naphthyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with various isomers demonstrating a broad spectrum of biological activities.[1][2] This guide provides a comparative assessment of the potential novelty of 2,7-dimethoxy-1,5-naphthyridine derivatives in the context of anticancer and antimicrobial applications. Due to a lack of publicly available experimental data for this specific substitution pattern, this analysis relies on the established activities of structurally related naphthyridine compounds and compares them to existing therapeutic agents.

Anticancer Potential: Targeting Kinase Signaling Pathways

Naphthyridine derivatives have emerged as promising anticancer agents, with some acting as potent kinase inhibitors.[3][4] A recent patent application has highlighted novel 2,7-naphthyridine compounds as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL), a key regulator of mitotic progression, suggesting a modern approach to cancer therapy by inducing mitotic catastrophe in cancer cells.[3]

Comparative Analysis of Anticancer Activity

To assess the potential novelty of this compound derivatives, we present a hypothetical comparison of their cytotoxic activity against established anticancer drugs, including other naphthyridine-based kinase inhibitors. The following table includes data for related naphthyridine derivatives to provide a benchmark for potential efficacy.

Compound/DrugTarget/Mechanism of ActionCell LineIC50 (µM)
This compound Derivative Hypothetical: Kinase Inhibitor (e.g., MASTL, EGFR, ALK)HeLaTo be determined
HL-60To be determined
PC-3To be determined
Naphthyridine Derivative 16Antimitotic; potential Topoisomerase II inhibitionHeLa0.7
HL-600.1
PC-35.1
AfatinibIrreversible inhibitor of EGFR, HER2, and HER4 tyrosine kinases.[5][6][7][8][9]VariousVaries (nM range)
CrizotinibInhibitor of ALK, c-Met/HGFR, and ROS1 tyrosine kinases.[10][11][12][13][14]VariousVaries (nM range)
VosaroxinTopoisomerase II inhibitorVariousVaries

Data for Naphthyridine Derivative 16 is sourced from a study on the cytotoxicity of various naphthyridine derivatives.[15]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • Human cancer cell lines (e.g., HeLa, HL-60, PC-3)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow MTT Assay Experimental Workflow A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat with this compound derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

MTT Assay Workflow
Signaling Pathway: Kinase Inhibition

The novelty of this compound derivatives could lie in their ability to selectively inhibit a specific kinase that is overactive in cancer cells. The diagram below illustrates a simplified generic kinase signaling pathway that is often dysregulated in cancer.

Kinase_Signaling_Pathway Generic Kinase Signaling Pathway Inhibition cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Kinase_Cascade Downstream Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Ligand Growth Factor Ligand->Receptor Derivative 2,7-Dimethoxy-1,5- naphthyridine Derivative Derivative->Receptor Inhibition Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition

Kinase Inhibition Pathway

Antimicrobial Potential: A New Class of Antibiotics?

Certain 2,7-naphthyridine derivatives have demonstrated selective antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[16] This suggests that the this compound scaffold could be a promising starting point for the development of novel antibiotics.

Comparative Analysis of Antimicrobial Activity

The following table presents a hypothetical comparison of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against a common antibiotic. Data for a known 2,7-naphthyridine derivative is included for reference.

Compound/DrugTarget OrganismMIC (mg/L)
This compound Derivative Staphylococcus aureusTo be determined
2,7-Naphthyridine Derivative 10jStaphylococcus aureus8
VancomycinStaphylococcus aureus0.5 - 2

Data for 2,7-Naphthyridine Derivative 10j is from a study on the anti-staphylococcal properties of 2,7-naphthyridines.[16] The MIC for Vancomycin is a general effective range.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound derivatives (dissolved in a suitable solvent)

  • Standard antibiotic (e.g., Vancomycin)

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the this compound derivative and the standard antibiotic in CAMHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow MIC Determination Workflow A Prepare serial dilutions of test compounds B Inoculate with standardized bacterial suspension A->B C Incubate for 16-20 hours B->C D Observe for visible growth C->D E Determine the lowest concentration with no growth (MIC) D->E

MIC Determination Workflow
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The novelty of this compound derivatives as antimicrobials could be their ability to inhibit a crucial bacterial process, such as cell wall synthesis, a target of antibiotics like Vancomycin.[1][17]

Cell_Wall_Synthesis_Inhibition Bacterial Cell Wall Synthesis Inhibition cluster_bacterium Bacterial Cell Peptidoglycan Peptidoglycan Synthesis Cell_Wall Stable Cell Wall Peptidoglycan->Cell_Wall Lysis Cell Lysis Peptidoglycan->Lysis Failure to form stable wall leads to Derivative 2,7-Dimethoxy-1,5- naphthyridine Derivative Derivative->Peptidoglycan Inhibition

Cell Wall Synthesis Inhibition

Conclusion

While direct experimental data for this compound derivatives is currently unavailable, the known biological activities of the broader naphthyridine class suggest their potential as novel therapeutic agents. Their novelty will ultimately depend on their specific biological targets, potency, selectivity, and pharmacokinetic properties. The experimental protocols and comparative frameworks provided in this guide offer a roadmap for researchers to systematically evaluate the potential of these and other novel chemical entities. Further research is warranted to synthesize and test these specific derivatives to ascertain their true therapeutic potential and novelty.

References

Navigating the Structure-Activity Landscape of Naphthyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the scientific literature reveals a notable absence of specific structure-activity relationship (SAR) studies focused on 2,7-dimethoxy-1,5-naphthyridine analogs. Despite a broad interest in the pharmacological potential of the naphthyridine scaffold, research has predominantly centered on other substitution patterns and isomeric forms. This guide, therefore, pivots to a closely related and well-documented series: 2,8-disubstituted-1,5-naphthyridine analogs , which have shown promise as dual-target inhibitors in the fight against malaria.

This analysis will provide researchers, scientists, and drug development professionals with a comparative overview of these compounds, focusing on their activity as inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) and hemozoin formation. The data presented is crucial for understanding the structural requirements for potent antimalarial activity and for guiding future drug design efforts.

Comparative Analysis of 2,8-Disubstituted-1,5-Naphthyridine Analogs

The following table summarizes the in vitro activity of a series of 2,8-disubstituted-1,5-naphthyridine analogs against the drug-sensitive NF54 strain of P. falciparum and their inhibitory activity against P. vivax PI4K (PvPI4K). The data highlights the impact of substitutions at the C2 and C8 positions of the 1,5-naphthyridine core on their biological activity.

Compound IDR (C2-position)X (C8-position)PvPI4K IC50 (nM)P. falciparum NF54 IC50 (nM)
1 3-pyridylN-methylpiperazine1050
13 3-pyridyl(R)-3-aminopyrrolidine (N-linked)18060
14 3-pyridyl(S)-3-aminopyrrolidine (N-linked)7070
15 3-pyridyl(S)-3-aminopyrrolidine (NH-linked)1570
16 3-pyridyl(R)-3-aminopyrrolidine (NH-linked)1086
21 5-(trifluoromethyl)pyridin-3-ylN-methylpiperazine520
29 3-pyridylN-methylpiperazine10200

Key Structure-Activity Relationship (SAR) Insights

  • Substitution at C2: The presence of a trifluoromethyl group on the 3-pyridyl substituent at the C2 position, as seen in compound 21 , generally leads to enhanced potency against both the kinase and the whole parasite compared to the unsubstituted analog 1 and 29 .[1]

  • Linkage at C8: The point of attachment of the aminopyrrolidine ring at the C8 position significantly influences kinase inhibitory activity. An exocyclic amine linkage (NH-linked), as in compounds 15 and 16 , results in a notable improvement in PvPI4K potency compared to a direct linkage through the ring nitrogen (N-linked) as in compounds 13 and 14 .[1]

  • Stereochemistry at C8: The stereochemistry of the 3-aminopyrrolidine substituent at the C8 position appears to have a modest impact on the overall activity, with both (R) and (S) enantiomers showing comparable potencies.[1]

Experimental Protocols

In Vitro P. falciparum Asexual Blood Stage Growth Inhibition Assay

The potency of the synthesized compounds against the chloroquine-sensitive NF54 strain of P. falciparum was determined using a standard SYBR Green I-based fluorescence assay.

  • Parasite Culture: P. falciparum NF54 parasites were maintained in human O+ erythrocytes in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine.

  • Assay Preparation: Compounds were serially diluted in DMSO and added to 96-well plates. A suspension of infected red blood cells (2% parasitemia, 2% hematocrit) was then added to each well.

  • Incubation: The plates were incubated for 72 hours at 37°C in a gassed chamber (90% N₂, 5% O₂, 5% CO₂).

  • Lysis and Staining: After incubation, the cells were lysed, and the parasite DNA was stained with SYBR Green I dye.

  • Data Acquisition: Fluorescence was measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The IC₅₀ values were calculated by fitting the dose-response curves using a nonlinear regression model.

P. vivax PI4K (PvPI4K) Enzyme Inhibition Assay

The inhibitory activity of the compounds against the PvPI4K enzyme was assessed using a luminescence-based kinase assay.

  • Enzyme and Substrate Preparation: Recombinant PvPI4K enzyme and a phosphatidylinositol substrate were used.

  • Compound Addition: Compounds were serially diluted and added to the assay plate.

  • Reaction Initiation: The kinase reaction was initiated by the addition of ATP.

  • Incubation: The reaction mixture was incubated at room temperature.

  • Detection: The amount of ADP produced, which is directly proportional to the kinase activity, was quantified using a commercial luminescence-based assay kit.

  • Data Analysis: IC₅₀ values were determined from the dose-response curves by nonlinear regression analysis.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of the 2,8-disubstituted-1,5-naphthyridine analogs.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (2,8-dichloro-1,5-naphthyridine) suzuki1 Regioselective Suzuki Coupling (C2 Position) start->suzuki1 snar Nucleophilic Aromatic Substitution or Buchwald Coupling (C8 Position) suzuki1->snar analogs 2,8-Disubstituted-1,5-Naphthyridine Analogs snar->analogs pf_assay P. falciparum Growth Inhibition Assay analogs->pf_assay pi4k_assay PvPI4K Enzyme Inhibition Assay analogs->pi4k_assay sar_analysis SAR Analysis pf_assay->sar_analysis pi4k_assay->sar_analysis

Caption: Synthetic and biological evaluation workflow.

References

A Comparative Analysis of the Cytotoxic Effects of Substituted Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Naphthyridine scaffolds are key components in many biologically active compounds, with various derivatives being investigated for their potential as anticancer agents.[1] These compounds have been shown to exhibit a range of biological activities, including the inhibition of topoisomerase II and the induction of apoptosis.[1][2] The cytotoxic effects of these derivatives are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

Comparative Cytotoxicity Data

The cytotoxic activity of various naphthyridine derivatives from several studies is summarized in the table below. The data highlights the diverse range of potencies observed across different chemical structures and cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1,5-Naphthyridine Derivatives
Phenyl- and indeno-1,5-naphthyridinesCOLO 205 (human colon cancer)Antiproliferative activity noted[3]
2,8-disubstituted-1,5-naphthyridine (Compound 21)CHO (Chinese Hamster Ovary)>10[4]
2,8-disubstituted-1,5-naphthyridine (Compound 36)CHO (Chinese Hamster Ovary)>10[4]
1,6- and 1,7-Naphthyridine Derivatives
17a (1,6-naphthyridine derivative)MOLT-3 (lymphoblastic leukemia)9.1 ± 2.0[5]
17a (1,6-naphthyridine derivative)HeLa (cervical carcinoma)13.2 ± 0.7[5]
17a (1,6-naphthyridine derivative)HL-60 (promyeloblast)8.9 ± 2.2[5]
1,8-Naphthyridine Derivatives
Derivative 5bMCF-7 (breast cancer)11.25 ± 0.09[6]
Derivative 5bA549 (lung cancer)23.19 ± 0.45[6]
Derivative 5bSiHa (cervical cancer)29.22 ± 0.35[6]
Derivative 5eMCF-7 (breast cancer)13.45 ± 0.09[6]
Derivative 5eA549 (lung cancer)26.24 ± 0.41[6]
Derivative 5eSiHa (cervical cancer)30.18 ± 0.39[6]
Compound 3uA375 (melanoma)1.16[2]
Compound 3uHCT116 (colon cancer)3.518[2]
Compound 3uHT29 (colon cancer)3.821[2]
Compound 3uA549 (lung cancer)4.015[2]
Compound 3uHeLa (cervical cancer)4.887[2]
Compound 3uU2OS (osteosarcoma)5.064[2]
Compound 3uLOVO (colon cancer)5.236[2]
Compound 3uSY5Y (neuroblastoma)5.487[2]
Compound 3uMCF7 (breast cancer)12.01[2]
Compound 3uHSF (normal fibroblast)7.915[2]
Derivative 10cMCF7 (breast cancer)1.47[7]
Derivative 8dMCF7 (breast cancer)1.62[7]
Derivative 4dMCF7 (breast cancer)1.68[7]
Derivative 10fMCF7 (breast cancer)2.30[7]
Derivative 8bMCF7 (breast cancer)3.19[7]
Other Naphthyridine Derivatives
Compound 16 (C-2 naphthyl ring)HeLa (cervical cancer)0.7[1]
Compound 16 (C-2 naphthyl ring)HL-60 (leukemia)0.1[1]
Compound 16 (C-2 naphthyl ring)PC-3 (prostate cancer)5.1[1]
Compound 15 (C-2 naphthyl ring)HeLa (cervical cancer)2.3[1]
Compound 15 (C-2 naphthyl ring)HL-60 (leukemia)0.8[1]
Compound 15 (C-2 naphthyl ring)PC-3 (prostate cancer)11.4[1]
Compound 14 (C-2 naphthyl ring)HeLa (cervical cancer)2.6[1]
Compound 14 (C-2 naphthyl ring)HL-60 (leukemia)1.5[1]
Compound 14 (C-2 naphthyl ring)PC-3 (prostate cancer)2.7[1]

Experimental Protocols

The most commonly cited method for determining the cytotoxicity of these naphthyridine derivatives is the MTT assay.

MTT Assay for Cell Viability

This colorimetric assay measures the reduction of 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells. The resulting formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5×10³ cells/well) and allowed to attach overnight.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the naphthyridine derivatives for a specified period (e.g., 48 hours).[2] A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further period (e.g., 4 hours) to allow for formazan crystal formation.

  • Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathways

To better understand the process of evaluating cytotoxicity and the potential mechanisms of action, the following diagrams are provided.

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Culture B Seed Cells in 96-Well Plates A->B C Add Naphthyridine Derivatives (Varying Concentrations) B->C D Incubate for 48 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate Cell Viability (%) H->I J Determine IC50 Value I->J

Caption: A generalized workflow for determining the cytotoxicity of naphthyridine derivatives using the MTT assay.

Several studies suggest that naphthyridine derivatives can induce cell death through apoptosis.[2] The diagram below illustrates a simplified model of an apoptotic signaling pathway that may be activated by these compounds.

G A Naphthyridine Derivative B Cellular Stress / DNA Damage A->B C Activation of Pro-Apoptotic Proteins (e.g., Bax, Bak) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation E->F G Caspase-9 Activation F->G H Caspase-3 Activation (Executioner Caspase) G->H I Apoptosis (Cell Death) H->I

References

A Comparative Analysis of the Photophysical Properties of 2,7-Dimethoxy-1,5-naphthyridine Against Established Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the photophysical properties of 2,7-Dimethoxy-1,5-naphthyridine with two widely used fluorescent standards, Coumarin 1 and Rhodamine 6G. This objective evaluation, supported by experimental data and protocols, is intended for researchers, scientists, and professionals in the field of drug development to assess the potential of this naphthyridine derivative as a novel fluorophore.

Quantitative Comparison of Photophysical Properties

The following table summarizes the key photophysical parameters for the 1,6-naphthyridine derivatives, Coumarin 1, and Rhodamine 6G to facilitate a direct comparison.

FluorophoreAbsorption Maxima (λ_abs) (nm)Emission Maxima (λ_em) (nm)Quantum Yield (Φ)Lifetime (τ) (ns)
1,6-Naphthyridine DerivativesNot SpecifiedNot Specified~0.05 - 0.1[1]~10[1]
Coumarin 1375[2]446[2]0.73 (in ethanol)[3]Not Specified
Rhodamine 6G530 (approx.)[4]590 (lasing max)[4]0.95 (in ethanol)[4][5][6]~4[7]

Note: The data for 1,6-naphthyridine derivatives is presented as a proxy for this compound due to the absence of specific data for the latter. The photophysical properties are highly dependent on the solvent and substitution pattern.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the photophysical properties of fluorescent molecules.

1. Absorption and Emission Spectroscopy:

  • Objective: To determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths.

  • Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer are required.

  • Procedure:

    • Prepare dilute solutions of the fluorophore in a suitable solvent (e.g., ethanol, cyclohexane) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

    • Record the absorption spectrum using the UV-Vis spectrophotometer to determine the λ_abs.

    • Excite the sample at its λ_abs in the spectrofluorometer and record the fluorescence emission spectrum to determine the λ_em.

2. Fluorescence Quantum Yield (Φ) Measurement:

  • Objective: To determine the efficiency of the fluorescence process.

  • Methodology: The relative method, comparing the fluorescence intensity of the sample to a standard with a known quantum yield, is commonly used.

  • Procedure:

    • Select a suitable fluorescence standard with an emission range that overlaps with the sample. For the visible region, Rhodamine 6G in ethanol (Φ = 0.95) is a common standard[4][5][6].

    • Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

    • Measure the absorption and fluorescence emission spectra for all solutions.

    • Integrate the area under the emission curves.

    • The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

3. Fluorescence Lifetime (τ) Measurement:

  • Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.

  • Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a widely used technique.

  • Procedure:

    • The sample is excited by a pulsed light source (e.g., a picosecond laser).

    • The time difference between the excitation pulse and the detection of the first emitted photon is measured.

    • This process is repeated many times to build a histogram of photon arrival times.

    • The fluorescence lifetime is determined by fitting the decay of the fluorescence intensity over time to an exponential function.

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive evaluation of the photophysical properties of a novel fluorophore.

G cluster_synthesis Compound Preparation cluster_characterization Photophysical Characterization cluster_comparison Comparative Analysis synthesis Synthesis of This compound abs_em Absorption & Emission Spectroscopy synthesis->abs_em Sample qy Quantum Yield Measurement abs_em->qy λ_abs & λ_em lifetime Lifetime Measurement abs_em->lifetime data_table Data Comparison Table qy->data_table lifetime->data_table analysis Performance Evaluation data_table->analysis

Caption: Workflow for evaluating the photophysical properties of a novel fluorophore.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,7-Dimethoxy-1,5-naphthyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,7-Dimethoxy-1,5-naphthyridine, ensuring compliance with general laboratory safety standards and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

1. Waste Identification and Classification:

  • Treat this compound as a hazardous chemical waste. Due to its nature as a nitrogen-containing heterocyclic compound, it may possess biological activity and should not be disposed of down the drain or in regular trash.[1]

  • Do not mix this compound with other waste streams unless compatibility is certain. Incompatible wastes can react violently or release toxic gases.[2]

2. Containerization and Labeling:

  • Place the waste this compound in a designated, compatible hazardous waste container.[3] The container should be in good condition, with a secure, tightly fitting lid.[2]

  • Clearly label the waste container with the full chemical name: "Waste this compound". Include the approximate quantity and the date of accumulation.[3]

  • Ensure the label is legible and securely attached to the container.

3. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[2] This area should be at or near the point of waste generation.[3]

  • The SAA must be inspected weekly for any signs of leakage or container degradation.[2]

  • Segregate the waste container from incompatible materials. As a general precaution, store it separately from strong acids, bases, and oxidizing agents.[2]

4. Arrangement for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent responsible party for hazardous waste management to schedule a pickup.[3]

  • Provide the EHS department with all necessary information regarding the waste, as indicated on the label.

  • Follow all institutional procedures for the handover of chemical waste.

5. Documentation:

  • Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal request. This is crucial for regulatory compliance and laboratory safety records.

Quantitative Data Summary

Due to the absence of a specific SDS for this compound, quantitative data regarding disposal limits (e.g., concentration thresholds for specific disposal methods) is not available. The precautionary principle dictates that all quantities of this compound should be treated as hazardous waste and disposed of via institutional EHS procedures.

Experimental Protocols

The recommended disposal procedure does not involve any in-lab experimental treatment such as neutralization or chemical degradation. Such procedures should only be performed if they are part of a validated and approved experimental protocol.[4] The safest and most compliant method is collection by a certified hazardous waste management provider.

Chemical Waste Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste, emphasizing a safety-first approach.

Chemical_Disposal_Workflow start Start: Chemical Waste Generated is_sds_available Is a specific Safety Data Sheet (SDS) available for the compound? start->is_sds_available follow_sds Follow specific disposal instructions provided in the SDS. is_sds_available->follow_sds Yes treat_as_hazardous Treat the compound as hazardous waste. is_sds_available->treat_as_hazardous No containerize Securely containerize in a compatible, labeled container. follow_sds->containerize treat_as_hazardous->containerize store Store in a designated Satellite Accumulation Area (SAA). containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Decision workflow for laboratory chemical waste disposal.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 2,7-Dimethoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Information

Researchers and drug development professionals must exercise caution when handling 2,7-Dimethoxy-1,5-naphthyridine due to the absence of comprehensive toxicological data. Based on the hazard profiles of similar heterocyclic compounds, this substance should be considered potentially harmful if swallowed, and may cause skin and serious eye irritation.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryRecommended Equipment
Eye Protection ANSI-approved safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical safety goggles and/or a full-face shield should be worn.[1]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile, neoprene) must be worn.[1] Gloves should be inspected for integrity before use and changed immediately if contaminated.
Body Protection A standard laboratory coat is required. For larger quantities or procedures with a significant risk of spillage, a chemically resistant apron or coveralls should be used.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[2][3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and prepare a well-ventilated work area (fume hood). gather_ppe Assemble and inspect all required PPE. prep_area->gather_ppe gather_materials Gather all necessary equipment and reagents. gather_ppe->gather_materials weigh Carefully weigh the solid compound, avoiding dust generation. gather_materials->weigh dissolve Dissolve or react the compound as per the experimental protocol. weigh->dissolve monitor Continuously monitor the experiment for any unexpected changes. dissolve->monitor decontaminate Decontaminate all surfaces and equipment. monitor->decontaminate dispose_waste Segregate and dispose of chemical waste according to institutional and local regulations. decontaminate->dispose_waste remove_ppe Remove PPE in the correct order to avoid self-contamination. dispose_waste->remove_ppe wash_hands Wash hands thoroughly with soap and water. remove_ppe->wash_hands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.